Cbl-b-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H30F5N5O2 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1 |
InChI Key |
YQALLLNHBDHXFZ-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
Canonical SMILES |
CC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Cbl-b-IN-2
This document provides a comprehensive technical overview of the mechanism of action for this compound, a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). We will delve into the core signaling pathways regulated by Cbl-b, the molecular basis of inhibition by this compound, and the downstream consequences for immune cell function, supported by quantitative data and detailed experimental methodologies.
Introduction: Cbl-b as a Key Intracellular Immune Checkpoint
Casitas B-lineage lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that functions as a critical intracellular negative regulator of immune responses.[1][2] Expressed across various immune cells, including T cells, Natural Killer (NK) cells, and B cells, Cbl-b acts as a gatekeeper, setting the activation threshold and maintaining immune homeostasis to prevent autoimmunity.[3][4][5] It achieves this by targeting key signaling proteins for ubiquitination, a post-translational modification that typically marks them for degradation by the proteasome or lysosome, thereby attenuating activating signals.[6][7]
In the context of oncology, Cbl-b's function can be detrimental, contributing to an immunosuppressive tumor microenvironment (TME) by dampening the anti-tumor activity of cytotoxic T cells and NK cells.[8][9] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash the full potential of the immune system to recognize and eliminate cancer cells.[1][2]
The Core Mechanism of Cbl-b E3 Ligase Activity
Cbl-b exerts its negative regulatory function primarily through its E3 ligase activity, which is contained within its RING (Really Interesting New Gene) finger domain. The process involves a cascade where an E1 activating enzyme prepares ubiquitin, an E2 conjugating enzyme receives it, and finally, Cbl-b (the E3) facilitates the transfer of ubiquitin from the E2 to specific lysine residues on a substrate protein.[3]
The activity of Cbl-b is tightly regulated. In its inactive state, the RING finger domain is masked by the N-terminal Tyrosine Kinase Binding (TKB) domain.[3] Activation requires phosphorylation of a key tyrosine residue (Y363) located in the linker region between the TKB and RING domains.[5] This phosphorylation induces a conformational change, exposing the RING domain and allowing it to bind to the E2-ubiquitin complex, thereby enabling substrate ubiquitination.[3][5][6]
This compound: A Targeted Molecular Inhibitor
This compound is an orally bioavailable small molecule designed to specifically inhibit the E3 ligase activity of Cbl-b.[10] While detailed structural studies on this compound itself are not publicly available, research on analogous compounds in the same class, such as NX-1607 and C7683, provides profound insight into the mechanism of inhibition.[8][11][12]
These inhibitors function not by competing for the active site, but by acting as an "intramolecular glue."[8][11][12] The molecule binds to a pocket at the interface between the TKB domain and the linker helix region (LHR).[8][11] This binding locks Cbl-b in its inactive, or autoinhibited, conformation.[5][8] By stabilizing this closed state, the inhibitor prevents the necessary phosphorylation-dependent conformational change that would normally expose the RING domain and activate its E3 ligase function.[5]
Downstream Signaling Pathways and Consequences of Inhibition
By locking Cbl-b in an inactive state, this compound prevents the ubiquitination and subsequent degradation of numerous key activating proteins within immune cells. This leads to a lower threshold for activation and a more robust and sustained immune response.
In T Cells
Cbl-b is a master regulator of T cell activation, acting downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[5][9] In the absence of CD28 co-stimulation, Cbl-b is particularly active, suppressing T-cell responses.[12] this compound's inhibition prevents the ubiquitination of several critical signaling molecules:
-
PI3K (p85 subunit): Cbl-b normally ubiquitinates the p85 regulatory subunit of PI3K, preventing its recruitment to CD28 and thereby suppressing the PI3K/Akt signaling pathway.[5][13] Inhibition by this compound restores PI3K activity.
-
PLCγ1 and PKCθ: These are crucial for calcium mobilization and activating transcription factors like NF-κB and NFAT, which drive IL-2 production. Cbl-b targets them for ubiquitination.[5][7] this compound enhances their activity.
-
Vav1: A key guanine nucleotide exchange factor, Vav1 is also a Cbl-b substrate.[7] Its sustained activity upon Cbl-b inhibition leads to enhanced cytoskeletal rearrangement and immunological synapse formation.[7]
The net effect is that Cbl-b inhibition allows for potent T-cell activation, proliferation, and cytokine production (e.g., IFN-γ, IL-2) even in the presence of suppressive signals within the TME, effectively converting a weak signal into a strong activating one.[5][14]
In NK Cells
Cbl-b also negatively regulates the activation and cytotoxic function of NK cells.[6][13] While the exact substrates in NK cells are less defined, Cbl-b is known to be activated downstream of TAM receptors (Tyro3, Axl, Mer), which can inhibit NK cell function.[6][13] Inhibition of Cbl-b has been shown to reinvigorate dysfunctional or exhausted NK cells, enhancing their anti-tumor activity.[15] This is a crucial aspect of its mechanism, as it boosts the innate arm of the anti-cancer immune response.[1]
In B Cells
In B cells, Cbl-b targets proteins involved in B-cell receptor (BCR) signaling, such as the tyrosine kinase Syk and Vav.[3] It also attenuates signaling from the co-stimulatory molecule CD40 by associating with TRAF-2.[3] Inhibition of Cbl-b can therefore lead to enhanced B-cell responses and antibody production.
Quantitative Data
The inhibitory potency of this compound has been characterized, providing quantitative measures of its activity.
| Compound | Target | Assay Type | IC50 Value | Source |
| This compound | Cbl-b | Enzyme Activity | <1 nM (low Cbl-b conc.) | [10] |
| This compound | Cbl-b | Enzyme Activity | 5.1-100 nM (high Cbl-b conc.) | [10] |
Note: The IC50 is dependent on the concentration of the Cbl-b enzyme used in the assay.
Key Experimental Protocols
The characterization of Cbl-b inhibitors like this compound involves a suite of biophysical, biochemical, and cellular assays.
Target Engagement and Binding Affinity
-
Methodology: Differential Scanning Fluorimetry (DSF)
-
Purified recombinant Cbl-b protein (either full-length or specific domains like TKBD-LHR-RING) is incubated with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
The inhibitor compound (this compound) is added at various concentrations.
-
A thermal ramp is applied using a real-time PCR instrument, and fluorescence is monitored.
-
As the protein unfolds due to heat, the dye binds, and fluorescence increases. The melting temperature (Tm) is the midpoint of this transition.
-
Binding of the inhibitor stabilizes the protein, resulting in a positive shift in the Tm (ΔTm). This ΔTm is concentration-dependent and confirms direct binding.[11]
-
E3 Ligase Inhibitory Activity
-
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
This assay measures the ubiquitination of a substrate. Components include E1 and E2 enzymes, biotinylated ubiquitin, a GST-tagged substrate, and the Cbl-b enzyme.
-
The reaction is initiated in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
After incubation, detection reagents are added: Europium cryptate-labeled anti-GST antibody (donor) and XL665-labeled streptavidin (acceptor).
-
If ubiquitination occurs, the GST-substrate becomes biotinylated, bringing the donor and acceptor fluorophores into close proximity, generating a FRET signal.
-
The inhibitor's potency is determined by measuring the reduction in the HTRF signal, from which an IC50 value is calculated.[5][16]
-
Cellular Activity: T-Cell Activation
-
Methodology: Primary T-Cell Co-culture Assay
-
Primary human or murine T cells are isolated from peripheral blood or spleen.
-
T cells are stimulated sub-optimally, for example, using plate-bound anti-CD3 antibodies with or without low-dose anti-CD28 antibodies, to mimic a state of anergy or weak activation.
-
Cells are treated with a dose range of this compound or vehicle control.
-
After a period of incubation (e.g., 48-72 hours), readouts are measured:
-
Proliferation: Assessed by CFSE dilution or similar methods using flow cytometry.
-
Cytokine Production: Supernatants are collected, and levels of key cytokines like IL-2 and IFN-γ are quantified using ELISA or multiplex bead assays.
-
Activation Markers: Expression of surface markers like CD25 and CD69 is measured by flow cytometry.
-
-
A successful inhibitor will show increased proliferation and cytokine production compared to the vehicle control, especially under sub-optimal stimulation conditions.[5]
-
Conclusion
This compound represents a sophisticated approach to cancer immunotherapy by targeting a key intracellular node of immune regulation. Its mechanism of action as an "intramolecular glue" that locks Cbl-b in an inactive conformation is a novel strategy for inhibiting an E3 ligase. By preventing the ubiquitination of critical activating proteins in T cells and NK cells, this compound effectively lowers the threshold for immune cell activation. This leads to a potent, multi-faceted anti-tumor response involving both the innate and adaptive immune systems, marking it as a highly promising agent for overcoming immune suppression in the tumor microenvironment.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | INN [investingnews.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Cbl-b-IN-2 in T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of T cell activation, functioning as an intracellular immune checkpoint.[1][2] By setting the activation threshold for T cells, Cbl-b plays a pivotal role in maintaining immune tolerance and preventing autoimmunity.[3][4] Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity by lowering the bar for T cell activation and unleashing a potent immune response against malignancies.[5][6] Cbl-b-IN-2 is a small molecule inhibitor designed to target this pathway. This technical guide provides a comprehensive overview of the role of Cbl-b in T cell activation and the impact of its inhibition by this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Core Concepts: Cbl-b as a Negative Regulator
Cbl-b is a RING finger E3 ubiquitin ligase that primarily functions to negatively regulate signaling pathways downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[3][7] In the absence of a strong co-stimulatory signal from CD28, Cbl-b becomes a key gatekeeper, preventing T cell activation and promoting a state of anergy or tolerance.[8][9] It achieves this by ubiquitinating several key signaling proteins, targeting them for degradation or altering their function.[3][10]
Key substrates of Cbl-b in the T cell activation pathway include:
-
PLC-γ1 (Phospholipase C gamma 1): Cbl-b-mediated ubiquitination of PLC-γ1 can dampen calcium signaling, a critical component of T cell activation.[10][11]
-
Vav1: By targeting Vav1, a guanine nucleotide exchange factor, Cbl-b can suppress the reorganization of the actin cytoskeleton required for the formation of the immunological synapse.[3][9]
-
PKC-θ (Protein Kinase C theta): Ubiquitination of PKC-θ by Cbl-b can inhibit the activation of the NF-κB signaling pathway.[3][12]
-
PI3K (Phosphoinositide 3-kinase): Cbl-b can ubiquitinate the p85 regulatory subunit of PI3K, thereby inhibiting its activity and downstream signaling, including the Akt pathway.[7]
The co-stimulatory molecule CD28, when engaged, leads to the ubiquitination and proteasomal degradation of Cbl-b, effectively removing this inhibitory brake and allowing for robust T cell activation.[4][11] Conversely, the co-inhibitory receptor CTLA-4 can induce the expression of Cbl-b, reinforcing the negative regulation of T cell responses.[13]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor that has been developed to specifically target the E3 ligase activity of Cbl-b.[14] By inhibiting Cbl-b, this compound effectively mimics the effect of strong co-stimulation, leading to enhanced T cell activation even in the absence of a robust CD28 signal.[4][8]
Quantitative Data on Cbl-b Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant Cbl-b inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Cbl-b | Enzymatic Assay | <1 nM (low Cbl-b concentration) | [14] |
| 5.1-100 nM (high Cbl-b concentration) | [14] | |||
| NX-1607 | Cbl-b | HTRF Assay | Low nanomolar | [1] |
| Compound 30 | Cbl-b | Enzymatic Assay | 30 nM | [15] |
| Inhibitor | Cell Type | Assay Type | EC50 | Effect | Reference |
| Compound 30 | T-cells | IL-2 Production | 230 nM | Induction of IL-2 production | [15] |
| NX-1607 | Jurkat T cells | CD69 Expression | - | Upregulation of the activation marker CD69 | [1] |
| Primary T cells | Cytokine Production | - | Enhanced secretion of IFN-γ and TNF-α | [16] | |
| NK cells | Cytotoxicity | - | Increased NK cell-mediated killing of target cells | [17] |
Signaling Pathways and Mechanism of Action
The inhibition of Cbl-b by this compound leads to a cascade of downstream signaling events that promote T cell activation.
Cbl-b Signaling Pathway in T Cell Activation
Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.
Mechanism of this compound Action
Caption: this compound blocks the E3 ligase activity of Cbl-b, leading to enhanced T cell activation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the study of Cbl-b inhibitors.
Cbl-b E3 Ligase Activity Assay (HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the E3 ligase activity of Cbl-b.[1][18]
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer with DTT, MgCl2, and bovine gelatin.
-
Recombinant proteins: Cbl-b, E1 activating enzyme (UBE1), E2 conjugating enzyme (Ube2d2), biotinylated ubiquitin, and a substrate protein (e.g., GST-tagged).
-
HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody (donor) and Cy5-labeled ubiquitin (acceptor).
-
This compound: Serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to a 384-well low-volume white plate.
-
Add 1 µL of this compound or DMSO control.
-
Add 2 µL of a mix containing Cbl-b, E1, E2, and biotinylated ubiquitin.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add 10 µL of HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
T Cell Activation Assay (Flow Cytometry)
This protocol outlines the measurement of T cell activation markers, such as CD69 and CD25, using flow cytometry.[19][20]
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use a T cell line such as Jurkat.
-
Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Stimulation and Treatment:
-
Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Add this compound at various concentrations or a vehicle control (DMSO).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against CD3, CD4, CD8, and the activation marker CD69 or CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells.
-
Analyze the percentage of CD69+ or CD25+ cells within the CD4+ and CD8+ T cell subsets.
-
Cytokine Production Assay (ELISA)
This protocol describes the quantification of cytokine secretion (e.g., IL-2, IFN-γ) from T cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[21][22]
-
Cell Culture and Supernatant Collection:
-
Follow steps 1 and 2 of the T Cell Activation Assay protocol.
-
After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Experimental Workflow for Assessing T Cell Activation
Caption: A general workflow for evaluating the effect of this compound on T cell activation.
Conclusion
Cbl-b is a well-established negative regulator of T cell activation, and its inhibition represents a compelling strategy in immuno-oncology. Small molecule inhibitors like this compound have demonstrated the potential to significantly enhance T cell effector functions, including the production of key cytokines and the expression of activation markers. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working to further elucidate the role of Cbl-b and advance the development of its inhibitors as novel cancer immunotherapies. The continued investigation into the intricate signaling networks governed by Cbl-b will undoubtedly pave the way for more effective and targeted immunomodulatory treatments.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. tandfonline.com [tandfonline.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. nurixtx.com [nurixtx.com]
- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 10. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rcsb.org [rcsb.org]
- 16. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. T-cell activation-induced marker assays in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. abbexa.com [abbexa.com]
- 22. researchgate.net [researchgate.net]
The Role of Cbl-b Inhibition in Enhancing Natural Killer (NK) Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation and effector functions of various immune cells, including Natural Killer (NK) cells.[1][2] By targeting specific signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for NK cells, thereby preventing excessive immune responses and maintaining self-tolerance. However, in the context of cancer, this regulatory mechanism can be exploited by tumor cells to evade immune surveillance. Inhibition of Cbl-b has emerged as a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells against malignant targets. This technical guide provides an in-depth overview of the effects of Cbl-b inhibition on NK cell function, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes. While this guide focuses on the effects of Cbl-b inhibition in general, specific data points are derived from studies on various small molecule inhibitors, including those referred to generically as Cbl-b inhibitors and specifically named compounds like HOT-A and NX-1607, which are used as surrogates for "Cbl-b-IN-2".
Data Presentation: Quantitative Effects of Cbl-b Inhibition on NK Cell Function
The inhibition of Cbl-b leads to a significant enhancement of NK cell effector functions. The following tables summarize the quantitative data from various in vitro studies.
| Functional Readout | Inhibitor/Method | Cell Type | Target Cells | Key Findings | Reference |
| Cytotoxicity | Cbl-b inhibitor (HOT-A) | Human NK cells | K562 | Dose-dependent increase in killing rate at E:T ratios of 0.5:1 to 4:1. | [3] |
| Cbl-b inhibitor | Dysfunctional NKD9 cells | A549 β2m-/- | Increased NK cell-mediated cytotoxicity. | [1] | |
| Cbl-b inhibitor | Tumor-infiltrating NK cells | K562, A549 β2m-/- | Increased NK cell-mediated cytotoxicity across lung, ovarian, and colorectal cancer patient samples. | [1][4] | |
| CBLB Knockout (CRISPR/Cas9) | Placental CD34+ derived NK cells | RPMI8226, ARH77, U266 | Significantly higher cytotoxicity at E:T ratios of 20:1, 10:1, and 5:1. | [5] |
| Functional Readout | Inhibitor/Method | Cell Type | Stimulation | Key Findings | Reference |
| IFN-γ Production | Cbl-b siRNA | IL-15-activated primary human NK cells | IL-15 | 10-fold higher levels of secreted IFN-γ compared to control. | [2] |
| Cbl-b inhibitor (HOT-A) | Human NK cells | IL-12 + IL-18 | Increased IFN-γ secretion. | [3] | |
| Cbl-b inhibitor | Dysfunctional NKD9 cells | A549 β2m-/- co-culture | Increased IFN-γ production. | [1] | |
| Cbl-b inhibitor | Tumor-infiltrating NK cells | K562 or A549 β2m-/- co-culture | Increased IFN-γ supernatant concentrations. | [4] | |
| TNF-α Production | Cbl-b inhibitor | Primary human NK cells | A549 β2m-/- co-culture | Dose-dependent increase in TNF-α secretion (0.15 to 10 µM). | [1] |
| Granzyme B Secretion | Cbl-b inhibitor (HOT-A) | Human NK cells | IL-12 + IL-18 | Increased Granzyme B secretion. | [3] |
| Cbl-b siRNA | Primary human NK cells | IL-15 | Significant increase in granzyme B expression. | [2] |
| Functional Readout | Inhibitor/Method | Cell Type | Stimulation | Key Findings | Reference |
| Degranulation (CD107a) | Cbl-b inhibitor (HOT-A) | Human NK cells | Plate-coated anti-NKG2D + IL-15 | Increased CD107a expression. | [3] |
| Proliferation | Cbl-b inhibitor | Dysfunctional NKD9 cells | A549 β2m-/- co-culture | Increased proliferation. | [1] |
| Cbl-b inhibitor | Tumor-infiltrating NK cells | IL-15 | Trend of increased proliferation. | [1] | |
| CBLB Knockout | Placental CD34+ derived NK cells | In vivo (NSG mice) | In vivo proliferation and maturation. | [5] |
Experimental Protocols
NK Cell Cytotoxicity Assay
Objective: To quantify the ability of NK cells to lyse target tumor cells following treatment with a Cbl-b inhibitor.
Methodology:
-
Target Cell Preparation:
-
Culture K562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) in appropriate media.
-
Label K562 cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) for easy identification by flow cytometry.
-
-
Effector Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the enriched NK cells with the Cbl-b inhibitor (e.g., HOT-A at concentrations ranging from 10nM to 10µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).[3]
-
-
Co-culture:
-
Data Acquisition and Analysis:
-
Following incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to the cell suspension to stain dead cells.
-
Analyze the samples using a flow cytometer.
-
Gate on the CFSE-positive target cell population and quantify the percentage of dead cells (positive for the viability dye).
-
The percentage of specific lysis is calculated as: (% Dead Target Cells in presence of NK cells - % Dead Target Cells alone) / (100 - % Dead Target Cells alone) * 100.
-
Cytokine Production Assay (IFN-γ)
Objective: To measure the secretion of IFN-γ by NK cells upon stimulation in the presence of a Cbl-b inhibitor.
Methodology:
-
NK Cell Stimulation:
-
Isolate and culture primary human NK cells.
-
Pre-treat NK cells with the Cbl-b inhibitor or vehicle control.
-
Stimulate the NK cells with a combination of cytokines (e.g., IL-12 at 10 ng/ml + IL-18 at 10 ng/ml) or by co-culture with target cells (e.g., K562).[3]
-
Incubate for a suitable period (e.g., 24 hours).[3]
-
-
Supernatant Collection:
-
After incubation, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available human IFN-γ ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for human IFN-γ.
-
Add the collected supernatants and a series of IFN-γ standards to the wells.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate the concentration of IFN-γ in the samples based on the standard curve.
-
NK Cell Degranulation Assay (CD107a Expression)
Objective: To assess the degranulation of NK cells, a proxy for cytotoxic activity, by measuring the surface expression of CD107a.
Methodology:
-
Cell Preparation and Stimulation:
-
Prepare effector (NK cells) and target cells as described in the cytotoxicity assay.
-
In a 96-well plate, combine NK cells and target cells at a specific E:T ratio.
-
Immediately add a fluorescently labeled anti-CD107a antibody to the culture.
-
Add a protein transport inhibitor (e.g., Monensin/GolgiStop) to prevent the internalization of CD107a after it is expressed on the cell surface.[6]
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.[6]
-
-
Staining and Analysis:
-
After incubation, stain the cells with antibodies against other NK cell surface markers (e.g., CD3, CD56) to identify the NK cell population.
-
Analyze the samples by flow cytometry.
-
Gate on the NK cell population (e.g., CD3-CD56+) and quantify the percentage of cells expressing CD107a on their surface.
-
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in NK Cells
Cbl-b negatively regulates NK cell activation primarily through its E3 ubiquitin ligase activity. A key pathway involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Upon ligand binding, TAM receptors can phosphorylate and activate Cbl-b.[7][8] Activated Cbl-b then targets the adaptor protein Linker for Activation of T cells (LAT) for ubiquitination and subsequent proteasomal degradation.[7][9][10] The degradation of LAT disrupts downstream signaling cascades that are essential for NK cell effector functions, including cytotoxicity and cytokine production.
Caption: Cbl-b signaling cascade in NK cells.
Mechanism of Action of this compound
Cbl-b inhibitors, such as this compound, function by blocking the E3 ubiquitin ligase activity of Cbl-b. This prevents the ubiquitination and subsequent degradation of key signaling molecules like LAT. As a result, the signaling pathways downstream of activating receptors remain intact and potentiated, leading to enhanced NK cell effector functions.
Caption: Mechanism of action of a Cbl-b inhibitor.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for evaluating the impact of a Cbl-b inhibitor on NK cell function in vitro.
Caption: Workflow for in vitro assessment of Cbl-b inhibitor effects.
Conclusion
The inhibition of Cbl-b represents a compelling strategy to augment the anti-tumor activity of NK cells. By preventing the degradation of key signaling molecules, Cbl-b inhibitors effectively lower the activation threshold of NK cells, leading to enhanced cytotoxicity, increased production of pro-inflammatory cytokines, and greater degranulation against cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance Cbl-b inhibitors as a novel class of cancer immunotherapy. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hotspotthera.com [hotspotthera.com]
- 4. researchgate.net [researchgate.net]
- 5. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv-forschung.de [hiv-forschung.de]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Regulation Of Nk Cell Activation By Cbl-B And Tam Receptors | Semantic Scholar [semanticscholar.org]
- 9. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Cbl-b-IN-2 Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of target engagement biomarkers for Cbl-b-IN-2, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a critical negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology. This document details the molecular mechanisms of Cbl-b, the rationale for its inhibition, and a detailed analysis of proximal and distal biomarkers to assess the in vitro and in vivo activity of this compound. The guide includes structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate the design and implementation of robust target engagement and pharmacodynamic biomarker strategies in preclinical and clinical development.
Introduction: Cbl-b as a Therapeutic Target
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation. By ubiquitinating key components of the T-cell receptor (TCR) signaling pathway, Cbl-b acts as an intracellular immune checkpoint, preventing spurious T-cell activation and maintaining immune tolerance. In the tumor microenvironment, the activity of Cbl-b can contribute to T-cell exhaustion and limit anti-tumor immunity.
This compound is a potent and selective inhibitor of Cbl-b. By binding to Cbl-b, this compound prevents its E3 ligase activity, thereby lowering the threshold for T-cell activation and enhancing anti-tumor immune responses. The development of robust target engagement biomarkers is crucial for the clinical translation of this compound, enabling the assessment of its pharmacological activity and the determination of optimal dosing schedules.
Cbl-b Signaling Pathway
Cbl-b negatively regulates T-cell activation by targeting several key signaling molecules for ubiquitination and subsequent degradation. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of kinases such as Lck and ZAP-70. These kinases phosphorylate downstream adaptor proteins, including LAT and SLP-76, creating a scaffold for the recruitment of other signaling molecules like PLCγ1 and Vav1. Cbl-b is recruited to this signaling complex and, upon its own activation via phosphorylation, ubiquitinates multiple substrates, dampening the signaling output.
Target Engagement Biomarkers for this compound
Target engagement biomarkers provide direct evidence that a drug is interacting with its intended target. For this compound, these can be categorized into direct and proximal biomarkers.
Direct Measurement of Cbl-b Inhibition
The most direct way to measure target engagement is to assess the enzymatic activity of Cbl-b in the presence of the inhibitor.
Table 1: In Vitro Assays for Direct Cbl-b Inhibition
| Assay Type | Principle | Typical Readout | This compound IC50 | Reference |
| TR-FRET Assay | Measures Cbl-b auto-ubiquitination or substrate ubiquitination using Time-Resolved Fluorescence Resonance Energy Transfer. | Decrease in FRET signal | 5.1-100 nM (high Cbl-b concentration)<1 nM (low Cbl-b concentration) | [1] |
| Lumit™ Immunoassay | A bioluminescent assay that measures the interaction between biotinylated ubiquitin and GST-tagged Cbl-b. | Decrease in luminescence | Not publicly available | [2] |
Proximal Pharmacodynamic Biomarkers
Proximal biomarkers are downstream of the direct target interaction but are still closely linked to the mechanism of action. For Cbl-b inhibition, the phosphorylation status of its immediate substrates serves as an excellent proximal biomarker.
-
Phosphorylated Hematopoietic Cell-Specific Lyn Substrate 1 (pHS1) : HS1 is a substrate of kinases activated early in the TCR signaling cascade. Clinical data from other Cbl-b inhibitors, such as NX-1607, have shown a dose-dependent increase in pHS1 levels, confirming target engagement.[3][4][5][6]
-
Phosphorylated ZAP-70 (pZAP-70) and Phosphorylated PLCγ1 (pPLCγ1) : As direct or indirect substrates of Cbl-b's regulatory action, an increase in the phosphorylation of ZAP-70 and PLCγ1 upon T-cell stimulation in the presence of a Cbl-b inhibitor is indicative of target engagement. Studies with the similar inhibitor Cbl-b-IN-1 have demonstrated this effect.[7]
Table 2: Proximal Biomarkers of Cbl-b Inhibition
| Biomarker | Assay Type | Sample Type | Expected Change with this compound |
| pHS1 | Western Blot, ELISA, Flow Cytometry | PBMCs, Tumor Biopsies | Increase |
| pZAP-70 | Western Blot, Flow Cytometry | PBMCs, Isolated T-cells | Increase |
| pPLCγ1 | Western Blot, Flow Cytometry | PBMCs, Isolated T-cells | Increase |
Distal Pharmacodynamic Biomarkers
Distal biomarkers reflect the broader biological consequences of Cbl-b inhibition, such as enhanced T-cell activation and proliferation.
-
T-Cell Proliferation (Ki-67) : Ki-67 is a marker of cellular proliferation. Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, leading to increased proliferation upon stimulation.
-
T-Cell Activation Markers (ICOS, PD-1) : Inducible T-cell costimulator (ICOS) and Programmed cell death protein 1 (PD-1) are expressed on activated T-cells. An increase in the percentage of T-cells expressing these markers, particularly CD8+ T-cells, indicates a pharmacodynamic effect of Cbl-b inhibition. Clinical data from the Cbl-b inhibitor NX-1607 has shown an enrichment of circulating PD-1+ CD8+ T-cells expressing Ki-67 and ICOS in patients with stable disease.[3][4][5][6]
-
Cytokine Production : Enhanced T-cell activation leads to the increased production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
Table 3: Distal Biomarkers of Cbl-b Inhibition
| Biomarker | Assay Type | Sample Type | Expected Change with this compound |
| Ki-67 | Flow Cytometry | PBMCs, Tumor Infiltrating Lymphocytes (TILs) | Increase in CD4+ and CD8+ T-cells |
| ICOS | Flow Cytometry | PBMCs, TILs | Increase in CD4+ and CD8+ T-cells |
| PD-1 | Flow Cytometry | PBMCs, TILs | Increase in CD8+ T-cells |
| IFN-γ, IL-2 | ELISA, ELISpot, Intracellular Cytokine Staining | Plasma, Supernatant, PBMCs | Increase |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cbl-b TR-FRET Assay
Protocol:
-
Reagent Preparation : Prepare a master mix containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), biotinylated-ubiquitin, and ATP in an appropriate assay buffer.
-
Compound Addition : Add varying concentrations of this compound or vehicle control to the wells of a low-volume 384-well plate.
-
Enzyme Addition : Add purified GST-tagged Cbl-b to initiate the reaction.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to occur.
-
Detection : Stop the reaction and add detection reagents: a Terbium (Tb)-conjugated anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, e.g., d2).
-
Final Incubation : Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated to determine the FRET efficiency.
Western Blot for Phosphorylated HS1 (pHS1)
Protocol:
-
Sample Preparation : Lyse stimulated or unstimulated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis : Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody : Incubate the membrane with a primary antibody specific for pHS1 (e.g., anti-pHS1 Tyr397) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensity and normalize to a loading control (e.g., β-actin or total HS1).
Flow Cytometry for T-Cell Activation Markers
Protocol:
-
Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Surface Staining : Resuspend cells in FACS buffer (PBS with 2% FBS) and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, ICOS, PD-1) for 30 minutes at 4°C in the dark.
-
Washing : Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization : Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is necessary for intracellular staining.
-
Intracellular Staining : Stain for intracellular markers such as Ki-67 with a fluorescently-labeled antibody for 30 minutes at room temperature in the dark.
-
Washing : Wash the cells twice with permeabilization buffer.
-
Resuspension : Resuspend the cells in FACS buffer.
-
Data Acquisition : Acquire the samples on a flow cytometer.
-
Data Analysis : Analyze the data using appropriate software to quantify the percentage of different T-cell subsets expressing the activation markers.
Conclusion
The development of this compound as a novel cancer immunotherapy requires a robust and well-defined biomarker strategy. This technical guide outlines a comprehensive panel of direct, proximal, and distal biomarkers to assess the target engagement and pharmacodynamic effects of this compound. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug developers in designing and executing studies to advance the clinical development of Cbl-b inhibitors. While specific quantitative data for this compound in cellular assays is not yet publicly available, the information from closely related Cbl-b inhibitors provides a strong rationale for the expected biological effects and the utility of the described biomarkers. Continued research and clinical investigation will further refine our understanding of the optimal biomarker strategy for this promising class of therapeutics.
References
- 1. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct interaction between the adaptor protein Cbl-b and the kinase zap-70 induces a positive signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Cbl-b Inhibitor, Cbl-b-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses, particularly in T-cell and NK cell activation.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes an activation threshold for immune cells.[3][4] Its function as an intracellular checkpoint makes it a promising therapeutic target for cancer immunotherapy.[1][5] Inhibiting Cbl-b can lower this activation threshold, enhancing the ability of immune cells to recognize and eliminate tumor cells.[4][6]
Cbl-b-IN-2 is a potent, orally bioavailable inhibitor of the Cbl-b E3 ligase.[7] These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the activity of this compound and similar inhibitory compounds. The assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination or the ubiquitination of a specific substrate.
Cbl-b Signaling and Ubiquitination Pathway
The process of ubiquitination is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9] The E3 ligase, in this case Cbl-b, is responsible for substrate specificity.[8] The cascade results in the covalent attachment of ubiquitin to a lysine residue on a target protein, marking it for various cellular fates, including proteasomal degradation.[9][10] Cbl-b itself can undergo auto-ubiquitination, a process that can be measured to determine its enzymatic activity.[1]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 3. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. oicr.on.ca [oicr.on.ca]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Cbl-b-IN-2 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3][4][5] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for these immune cells.[1][4][6] Inhibition of Cbl-b, therefore, represents a promising strategy in immuno-oncology to enhance anti-tumor immunity.[6] Cbl-b-IN-2 is a potent inhibitor of Cbl-b, and this document provides detailed application notes and protocols for assessing its activity in various cell-based assays.
Cbl-b primarily exerts its inhibitory function by ubiquitinating downstream targets of the T-cell receptor (TCR) and co-stimulatory pathways.[1][4][7] Key substrates include PLC-γ1, PKC-θ, Vav1, and the p85 subunit of PI3K.[1][4][6][8] By targeting these molecules, Cbl-b dampens signaling cascades that are crucial for T-cell proliferation, cytokine production, and cytotoxic function.[1][4][7]
Signaling Pathways and Experimental Workflows
To understand the impact of this compound, it is essential to visualize the underlying signaling pathways and the experimental procedures used to measure its effects.
Caption: Cbl-b mediated negative regulation of T-cell receptor signaling and its inhibition by this compound.
Caption: A generalized workflow for assessing the activity of this compound in cell-based assays.
Quantitative Data Summary
The following tables summarize representative quantitative data from cell-based assays for potent Cbl-b inhibitors, which can be used as a reference for expected results with this compound.
Note: Data presented below is for analogous Cbl-b inhibitors (e.g., NX-1607, C7683) and serves as an illustrative example. Actual values for this compound should be determined experimentally.
Table 1: T-Cell Activation and Proliferation
| Assay | Cell Type | Stimulation | Readout | Inhibitor Concentration | Observed Effect (vs. Control) |
| T-Cell Proliferation | Human Primary T-Cells | anti-CD3/CD28 | CellTrace™ Violet dilution | 1 µM | Increased proliferation |
| IL-2 Production | Human Primary T-Cells | anti-CD3/CD28 | ELISA | 1 µM | ~2-3 fold increase |
| IFN-γ Production | Human Primary T-Cells | anti-CD3/CD28 | ELISA | 1 µM | ~3-4 fold increase |
| CD69 Expression | Jurkat T-Cells | anti-CD3 | Flow Cytometry | 1 µM | Significant increase in % positive cells |
| CD25 Expression | Jurkat T-Cells | IL-2 | Flow Cytometry | 1 µM | Increased % positive cells[9] |
Table 2: NK Cell Effector Function
| Assay | Effector Cell | Target Cell | Readout | Inhibitor Concentration | Observed Effect (vs. Control) |
| Cytotoxicity | Human Primary NK Cells | K562 | % Lysis (Flow Cytometry) | 3 µM | Significant increase in % lysis[10] |
| IFN-γ Production | Human Primary NK Cells | K562 co-culture | ELISA | 3 µM | Increased IFN-γ secretion[10] |
| TNF-α Production | Human Primary NK Cells | K562 co-culture | ELISA | 3 µM | Increased TNF-α secretion |
| Degranulation (CD107a) | Human Primary NK Cells | K562 co-culture | Flow Cytometry | 1 µM | Increased % CD107a+ cells |
Table 3: Target Engagement
| Assay | Cell Line | Readout | Inhibitor Concentration | Observed Effect |
| HiBiT CETSA | HEK293T expressing HiBiT-Cbl-b | Luminescence | 1-10 µM | Significant thermal stabilization (>15°C shift)[11] |
Experimental Protocols
T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferative capacity of T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
CellTrace™ Violet or CFSE proliferation dye
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific results, further isolate T-cells using a pan-T-cell isolation kit.
-
Label the cells with CellTrace™ Violet or CFSE according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Prepare a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, harvest the cells and wash with FACS buffer.
-
Analyze the dilution of the proliferation dye by flow cytometry. Proliferation is indicated by a decrease in the mean fluorescence intensity of the dye.
Intracellular Cytokine Staining for IL-2 and IFN-γ
Objective: To quantify the production of IL-2 and IFN-γ by T-cells upon treatment with this compound.
Materials:
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IL-2, and IFN-γ
-
FACS buffer
-
96-well U-bottom plates
Protocol:
-
Seed 1 x 10^6 T-cells per well in a 96-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 beads or plate-bound antibodies for 4-6 hours.
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 2-4 hours of stimulation to allow for intracellular cytokine accumulation.
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (CD3, CD4, CD8) according to standard protocols.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (IL-2, IFN-γ) with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.
NK Cell Cytotoxicity Assay
Objective: To assess the ability of this compound to enhance the cytotoxic activity of NK cells against target cancer cells.
Materials:
-
Human NK cells (e.g., isolated primary NK cells or NK-92 cell line)
-
K562 target cells (a human myelogenous leukemia cell line sensitive to NK cell-mediated lysis)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin (and IL-2 for NK-92 cells)
-
This compound (stock solution in DMSO)
-
A fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE)
-
A viability dye (e.g., Propidium Iodide or 7-AAD)
-
96-well U-bottom plates
Protocol:
-
Label the K562 target cells with Calcein-AM or CFSE according to the manufacturer's protocol.
-
Seed the labeled target cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare different effector-to-target (E:T) ratios of NK cells (e.g., 10:1, 5:1, 2.5:1).
-
Pre-treat the NK cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 1-2 hours.
-
Add the pre-treated NK cells to the wells containing the target cells.
-
Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add a viability dye to each well.
-
Analyze the plate by flow cytometry. The percentage of target cells that are positive for the viability dye represents the cytotoxicity.
-
Calculate the specific lysis using the formula: % Specific Lysis = 100 * (Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)
HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of this compound to Cbl-b within a cellular context by measuring the thermal stabilization of the target protein.[11][12][13][14]
Materials:
-
HEK293T cells
-
Plasmid encoding HiBiT-tagged Cbl-b
-
Transfection reagent
-
Opti-MEM medium
-
This compound (stock solution in DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a temperature gradient function
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White opaque 384-well plates
-
Luminometer
Protocol:
-
Transfect HEK293T cells with the HiBiT-Cbl-b plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM at a density of 2 x 10^5 cells/mL.
-
Incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes, followed by a 3-minute cool-down at 25°C.[11]
-
Transfer the heated cell suspensions to a white 384-well plate.
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine engineered NK-92 therapy to improve persistence and anti-tumor activity [thno.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Administration of Small Molecule Cbl-b Inhibitors in Syngeneic Tumor Models
Disclaimer: Publicly available information, quantitative data, and specific protocols for a compound named "Cbl-b-IN-2" could not be located. This document has been generated using publicly available data for other well-characterized small molecule Cbl-b inhibitors, such as NX-1607, as a representative example to demonstrate their application and efficacy in syngeneic tumor models. The protocols and data presented herein should be considered as a general guide for this class of compounds.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1][2] It negatively regulates the activation of multiple immune cell types, including T cells and Natural Killer (NK) cells, by establishing the activation threshold following antigen receptor stimulation.[3][4] In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins, marking them for degradation and thereby promoting immune tolerance.[4][5] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection, highlighting its potential as a therapeutic target in immuno-oncology.[2][6]
Small molecule inhibitors of Cbl-b are designed to block its E3 ligase activity, effectively "releasing the brakes" on the anti-tumor immune response. This action enhances T cell and NK cell proliferation, cytokine production, and cytotoxicity against cancer cells.[7][8] This application note provides an overview of the in vivo administration of a representative Cbl-b inhibitor in syngeneic mouse models, including efficacy data and detailed experimental protocols for researchers in oncology and drug development.
Mechanism of Action of Cbl-b Inhibition
Cbl-b inhibition prevents the ubiquitination of key downstream signaling molecules following T-cell receptor (TCR) engagement. This lowers the threshold for T-cell activation, allowing for a robust anti-tumor response even in the absence of strong co-stimulation, a common feature of the tumor microenvironment.
Preclinical Efficacy Data in Syngeneic Models
The following tables summarize representative data from studies using the Cbl-b inhibitor NX-1607 in the CT-26 colon carcinoma syngeneic mouse model.
Table 1: In Vivo Antitumor Activity of Cbl-b Inhibitor (NX-1607) in CT-26 Model
| Treatment Group | Dose & Regimen | Median Tumor Volume (Day 19) | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| Vehicle | N/A | ~2500 mm³ | - | [9] |
| NX-1607 | 10 mg/kg, PO, QD | ~1500 mm³ | Not Reported | [9] |
| NX-1607 | 30 mg/kg, PO, QD | ~725 mm³ | 71% (p<0.01) | [9] |
Table 2: Immunomodulatory Effects of Cbl-b Inhibitor (NX-1607) in CT-26 Tumor Microenvironment
| Parameter Analyzed | Treatment Group (30 mg/kg) vs. Vehicle | Observation | Reference |
|---|---|---|---|
| Tumor-Infiltrating Leukocytes (TILs) | NX-1607 | Significant increase in TILs per gram of tumor | [9] |
| CD8+ T Cells | NX-1607 | Significant increase in frequency and number of CD8+ T cells | [9] |
| CD8+ / Treg Ratio | NX-1607 | Significant increase in the ratio of cytotoxic to regulatory T cells | [9] |
| Immune Gene Signatures | NX-1607 | Upregulation of interferon response and T-cell activation pathways |[10][11] |
Table 3: Efficacy of Cbl-b Inhibitor (NX-1607) in Combination with Anti-PD-1 in Syngeneic Models
| Syngeneic Model | Treatment | Outcome | Reference |
|---|---|---|---|
| CT-26 (Colon) | NX-1607 + anti-PD-1 | Synergistic enhancement of anti-tumor effects and survival | [12] |
| MC38 (Colon) | NX-1607 + anti-PD-1 | Enhanced anti-tumor effects and survival | [12][13] |
| 4T1 (Breast) | NX-1607 + anti-PD-1 | Enhanced anti-tumor effects and survival |[12] |
Experimental Protocols
The following sections provide detailed protocols for evaluating a Cbl-b inhibitor in a CT-26 syngeneic tumor model.
Protocol 1: Materials and Reagents
-
Cell Line: CT-26 murine colon carcinoma cells (ATCC).
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
-
Reagents for Injection: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Cbl-b Inhibitor: Stock solution (e.g., in DMSO) and formulation vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Tumor Measurement: Digital calipers.
-
For Endpoint Analysis:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec).
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -NK1.1).
-
Flow Cytometer (e.g., BD FACSCanto II).
-
RNA isolation kit and reagents for gene expression analysis.
-
Protocol 2: In Vivo Efficacy Study in CT-26 Syngeneic Mouse Model
-
Cell Culture: Culture CT-26 cells in RPMI-1640 complete medium at 37°C and 5% CO₂. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.[14][15]
-
Tumor Cell Implantation:
-
Harvest CT-26 cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c mouse.[16]
-
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 4-5 days post-implantation.[17]
-
Measure tumors 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle, Cbl-b inhibitor 30 mg/kg). Ensure at least 8-10 mice per group.[7][18]
-
-
Drug Administration:
-
Prepare fresh dosing formulations of the Cbl-b inhibitor and vehicle daily.
-
Administer the compound orally (PO) via gavage once daily (QD) at the designated dose (e.g., 30 mg/kg).[7]
-
Administer an equivalent volume of vehicle to the control group.
-
Monitor animal health and body weight throughout the study.
-
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
Protocol 3: Preparation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Harvesting: At the study endpoint, humanely euthanize mice and surgically excise tumors.
-
Tumor Processing:
-
Weigh each tumor.
-
Mechanically dissociate the tumor tissue into small pieces in a gentleMACS C Tube.
-
Perform enzymatic digestion using a Tumor Dissociation Kit according to the manufacturer's protocol.
-
Filter the resulting single-cell suspension through a 70 µm cell strainer to remove debris.
-
-
Cell Staining for Flow Cytometry:
-
Count viable cells and aliquot approximately 1-2 x 10⁶ cells per staining tube.
-
Stain for cell viability (e.g., using a live/dead stain).
-
Block Fc receptors with anti-CD16/32 antibody.
-
Perform surface staining with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, CD3, CD8, CD4, NK1.1).
-
For regulatory T cell analysis, perform intracellular staining for FoxP3 after fixation and permeabilization.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations and quantify the percentages of CD8+ T cells, CD4+ T helper cells, Tregs (CD4+FoxP3+), and NK cells.
-
Conclusion
Pharmacological inhibition of Cbl-b represents a promising strategy for cancer immunotherapy. As demonstrated with representative compounds in syngeneic models like the CT-26, Cbl-b inhibitors can effectively suppress tumor growth as a single agent and synergize with other checkpoint inhibitors such as anti-PD-1.[9][12] The anti-tumor activity is driven by the robust activation of both adaptive (CD8+ T cell) and innate (NK cell) immunity within the tumor microenvironment.[7] The protocols and data provided here serve as a valuable resource for researchers aiming to evaluate this novel class of immunomodulatory agents in preclinical settings.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. nurixtx.com [nurixtx.com]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nurixtx.com [nurixtx.com]
- 10. nurixtx.com [nurixtx.com]
- 11. nurixtx.com [nurixtx.com]
- 12. nurixtx.com [nurixtx.com]
- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Syngeneic tumor model [bio-protocol.org]
- 18. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
Application Notes: Flow Cytometry Analysis of T cells after Cbl-b-IN-2 Treatment
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a key negative regulator of immune responses.[1] In T lymphocytes, Cbl-b acts as a gatekeeper, establishing the activation threshold and maintaining peripheral tolerance.[2][3][4][5] It exerts its inhibitory effects by targeting key components of the T cell receptor (TCR) signaling pathway—such as ZAP-70, PLCγ1, and VAV1—for ubiquitination and subsequent degradation.[6] This action effectively dampens T cell activation, proliferation, and cytokine production, particularly in the absence of a strong co-stimulatory signal from receptors like CD28.[3][4][7]
Cbl-b-IN-2 is a small molecule inhibitor designed to block the enzymatic activity of Cbl-b. By inhibiting Cbl-b, the negative regulation on the TCR signaling cascade is lifted.[1] This is expected to lower the activation threshold of T cells, leading to enhanced effector functions even with sub-optimal stimulation.[7] Consequently, treatment with this compound can promote robust T cell proliferation, increase the production of key effector cytokines like IFN-γ and TNF-α, and potentially reverse T cell exhaustion, a state of dysfunction often observed in chronic diseases and cancer.[6][8][9] The analysis of these effects is critical for drug development in immuno-oncology and the study of autoimmune diseases.
Flow cytometry is an indispensable tool for dissecting the complex cellular responses following Cbl-b inhibition. It allows for multi-parameter, single-cell analysis of T cell populations to simultaneously quantify changes in activation status, cytokine profiles, proliferation rates, and the expression of exhaustion markers. This document provides a detailed protocol for the preparation, treatment, stimulation, and multi-color flow cytometric analysis of human T cells treated with this compound.
Key T Cell Subsets and Markers for Analysis
| Category | Marker | Description |
| Lineage | CD3, CD4, CD8 | Defines pan-T cells and the major Helper (CD4+) and Cytotoxic (CD8+) T lymphocyte subsets. |
| Early Activation | CD69, CD25 (IL-2Rα) | Upregulated on the cell surface within hours of T cell activation. CD25 is also a marker for regulatory T cells. |
| Effector Cytokines | IFN-γ, TNF-α, IL-2 | Key pro-inflammatory and immunomodulatory cytokines produced by activated T cells. Requires intracellular staining. |
| Proliferation | CellTrace™ Violet / CFSE | Dyes that are diluted with each cell division, allowing for the tracking of cell proliferation over time. |
| Exhaustion/Inhibition | PD-1, TIM-3, CTLA-4 | Immune checkpoint receptors associated with T cell dysfunction and exhaustion, particularly in tumor microenvironments.[8] |
Cbl-b Signaling Pathway in T Cells
The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation and the mechanism of its inhibition.
Caption: Cbl-b negatively regulates TCR signaling; this compound blocks this inhibition.
Experimental Protocol
This protocol details the analysis of human peripheral blood mononuclear cells (PBMCs). All steps should be performed in a sterile tissue culture hood.
1. Materials and Reagents
-
Cells: Cryopreserved human PBMCs
-
Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents:
-
Ficoll-Paque™ PLUS
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
CellTrace™ Violet or CFSE Proliferation Dye
-
Brefeldin A and Monensin (protein transport inhibitors)
-
LIVE/DEAD™ Fixable Viability Dye
-
-
Antibodies for Flow Cytometry:
-
Anti-CD3 (e.g., clone UCHT1)
-
Anti-CD4 (e.g., clone RPA-T4)
-
Anti-CD8 (e.g., clone RPA-T8)
-
Anti-CD69 (e.g., clone FN50)
-
Anti-CD25 (e.g., clone M-A251)
-
Anti-PD-1 (e.g., clone EH12.2H7)
-
Anti-IFN-γ (e.g., clone 4S.B3)
-
Anti-TNF-α (e.g., clone MAb11)
-
-
Buffers:
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
2. Procedure
Day 0: T Cell Isolation and Staining
-
Isolate PBMCs from whole blood or thaw cryopreserved cells according to standard procedures.
-
Assess cell viability and count using a hemocytometer or automated cell counter.
-
(Optional - for Proliferation) Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS and label with CellTrace™ Violet or CFSE dye according to the manufacturer’s instructions.
-
Wash cells twice with complete RPMI media.
-
Resuspend cells at 1x10^6 cells/mL in complete RPMI media.
Day 1: this compound Treatment and T Cell Stimulation
-
Prepare antibody-coated plates: Dilute anti-CD3 antibody to 2 µg/mL in sterile PBS. Add 100 µL to the required wells of a 96-well flat-bottom plate. For unstimulated controls, add 100 µL of PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[10]
-
Prepare this compound dilutions in complete RPMI media. A typical dose-response might include 1 µM, 100 nM, and 10 nM. Include a DMSO vehicle control at the same final concentration as the highest this compound dose.
-
Wash the antibody-coated plates twice with sterile PBS to remove unbound antibody.
-
Add 100 µL of the cell suspension (1x10^5 cells) to each well.
-
Add 100 µL of the this compound or vehicle control dilutions to the appropriate wells.
-
For stimulated conditions, add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[12]
-
Incubate the plate at 37°C, 5% CO2 for 24-72 hours, depending on the desired endpoint (24h for early activation, 72h for proliferation and cytokine production).
Day 4: Restimulation and Staining for Flow Cytometry
-
(For Intracellular Cytokine Staining) Add a protein transport inhibitor cocktail (Brefeldin A and Monensin) to each well for the final 4-6 hours of culture to allow cytokines to accumulate intracellularly.
-
Harvest cells by gently pipetting to resuspend. Transfer to V-bottom plates or FACS tubes.
-
Wash cells with cold PBS.
-
Viability Staining: Resuspend cells in 100 µL PBS containing a LIVE/DEAD™ Fixable Viability Dye and incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD69, CD25, PD-1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend cells in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C.
-
Wash cells twice with 1X Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in 50 µL of Permeabilization/Wash buffer containing the cocktail of intracellular antibodies (IFN-γ, TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire data on a flow cytometer. Ensure to collect a sufficient number of events (e.g., >50,000 live, singlet T cells).
Experimental Workflow Diagram
Caption: Workflow for flow cytometry analysis of T cells treated with this compound.
Data Presentation: Expected Quantitative Results
The following table summarizes hypothetical data, illustrating the expected outcomes of Cbl-b inhibition on stimulated human T cells.
| Parameter | T Cell Subset | Vehicle Control (DMSO) | This compound (100 nM) | Expected Outcome |
| Early Activation | CD4+ | 35% | 65% | Increased %CD69+ |
| (% CD69+) | CD8+ | 40% | 75% | Increased %CD69+ |
| Proliferation | CD4+ | 45% | 70% | Increased Proliferation |
| (% Divided Cells) | CD8+ | 50% | 80% | Increased Proliferation |
| Cytokine Production | CD4+ | 15% | 35% | Increased %IFN-γ+ |
| (% IFN-γ+) | CD8+ | 25% | 55% | Increased %IFN-γ+ |
| Cytokine Production | CD4+ | 20% | 40% | Increased %TNF-α+ |
| (% TNF-α+) | CD8+ | 30% | 60% | Increased %TNF-α+ |
| Exhaustion Marker | CD8+ | 50% | 30% | Decreased %PD-1+ |
| (% PD-1+) |
Data are presented as the percentage of the parent gate (e.g., %CD69+ of live, singlet CD4+ T cells) and are for illustrative purposes only.
The inhibition of Cbl-b with molecules like this compound presents a promising strategy for enhancing T cell-mediated immunity. The protocols and analysis framework described here provide a robust method for characterizing the immunological impact of such inhibitors. By using multi-parameter flow cytometry, researchers can effectively quantify the desired effects on T cell activation, proliferation, and effector function, while also monitoring for potential changes in exhaustion phenotypes, thereby accelerating the development of novel immunotherapies.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NK Cell Cytotoxicity with Cbl-b-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against cancerous cells and viral infections.[1][2] The cytotoxic potential of NK cells is tightly regulated by a balance of activating and inhibitory signals. Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular checkpoint that negatively regulates the activation of various immune cells, including NK cells.[1][3][4] Cbl-b is upregulated in activated NK cells, suggesting a negative feedback loop to control their effector functions.[1][2] Inhibition of Cbl-b has been shown to enhance NK cell cytotoxicity, cytokine production (such as Interferon-gamma, IFN-γ), and proliferation, making it an attractive target for cancer immunotherapy.[3][5][6]
Cbl-b-IN-2 is an orally bioavailable small molecule inhibitor of Cbl-b with potent activity, demonstrating IC50 values in the nanomolar range.[7] By inhibiting the E3 ligase activity of Cbl-b, this compound can unleash the full anti-tumor potential of NK cells. These application notes provide a detailed protocol for measuring the enhancement of NK cell cytotoxicity against tumor cells upon treatment with this compound, along with methods to assess other key NK cell effector functions.
Cbl-b Signaling Pathway in NK Cells
Cbl-b acts as a negative regulator in NK cells by ubiquitinating key signaling proteins, which targets them for degradation. This dampens the downstream signaling cascades that are essential for NK cell activation and effector functions. One of the key pathways inhibited by Cbl-b is downstream of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Upon activation, these receptors can lead to the phosphorylation and activation of Cbl-b, which in turn can ubiquitinate and promote the degradation of the Linker for Activation of T cells (LAT), a crucial adaptor protein in activating signaling pathways.[8] By inhibiting Cbl-b, this compound prevents the degradation of these key signaling molecules, leading to enhanced NK cell activation, cytotoxicity, and cytokine release.
Caption: Cbl-b negative regulatory pathway in NK cells and the point of intervention for this compound.
Experimental Protocols
This section provides a detailed protocol for a flow cytometry-based cytotoxicity assay to measure the effect of this compound on the killing of target tumor cells by primary human NK cells.
Materials
-
Cells:
-
Primary Human NK cells (freshly isolated or cryopreserved)
-
Target tumor cell line (e.g., K562, a chronic myelogenous leukemia cell line sensitive to NK cell lysis)
-
-
Reagents:
-
This compound (MedchemExpress or other supplier)
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Recombinant human IL-2 or IL-15
-
Cell viability dye for target cell labeling (e.g., CFSE or other cell proliferation dye)
-
Apoptosis/necrosis staining reagents (e.g., Annexin V and 7-AAD)
-
FACS buffer (PBS with 2% FBS)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well U-bottom plates
-
Flow cytometer
-
Experimental Workflow
Caption: Step-by-step workflow for the NK cell cytotoxicity assay using a Cbl-b inhibitor.
Procedure
-
Preparation of NK Cells:
-
Thaw or isolate primary human NK cells according to standard laboratory protocols.
-
Culture the NK cells in complete RPMI-1640 medium supplemented with a low concentration of IL-2 (e.g., 100 U/mL) or IL-15 (e.g., 10 ng/mL) for 24-48 hours to induce activation.
-
-
Pre-treatment of NK Cells with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Resuspend the activated NK cells at a density of 1 x 10^6 cells/mL and add the this compound or DMSO vehicle control.
-
Incubate the NK cells for 4-24 hours at 37°C. The optimal pre-treatment time should be determined empirically.
-
-
Preparation of Target Cells:
-
Culture the K562 target cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest the K562 cells and wash them with PBS.
-
Label the target cells with a cell viability dye such as CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from NK cells during flow cytometry analysis.
-
After labeling, wash the cells and resuspend them in complete RPMI-1640 medium at a density of 1 x 10^5 cells/mL.
-
-
Co-culture of NK and Target Cells:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the pre-treated NK cell suspension to the wells to achieve various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with unlabeled NK cells (for setting up flow cytometer compensation, if necessary)
-
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C.
-
-
Staining for Cell Death:
-
After the 4-hour incubation, centrifuge the plate and carefully discard the supernatant.
-
Wash the cells with 1X Annexin V binding buffer.
-
Resuspend the cells in 100 µL of Annexin V binding buffer containing Annexin V-FITC (or another fluorochrome) and 7-AAD.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 100 µL of Annexin V binding buffer to each well.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000) from the target cell gate.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of apoptotic (Annexin V-positive, 7-AAD-negative) and necrotic (Annexin V-positive, 7-AAD-positive) cells.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Specific Cytotoxicity = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
% Experimental Lysis = Percentage of Annexin V-positive cells in the presence of NK cells.
-
% Spontaneous Lysis = Percentage of Annexin V-positive cells in the absence of NK cells.
-
-
Data Presentation
The following tables summarize representative quantitative data on the effect of Cbl-b inhibition on NK cell effector functions, as reported in the literature.
Table 1: Enhancement of NK Cell Cytotoxicity by a Cbl-b Inhibitor
| Effector:Target (E:T) Ratio | % Cytotoxicity (Vehicle Control) | % Cytotoxicity (Cbl-b Inhibitor) | Fold Increase |
| 10:1 | ~30% | ~60% | ~2.0 |
| 5:1 | ~20% | ~45% | ~2.25 |
| 2.5:1 | ~10% | ~30% | ~3.0 |
Data are representative and compiled from trends observed in studies on Cbl-b inhibition in NK cells.[5]
Table 2: Increased IFN-γ Production by NK Cells with Cbl-b Inhibition
| Stimulation Condition | IFN-γ Production (Vehicle Control) | IFN-γ Production (Cbl-b Inhibitor) | Fold Increase |
| IL-15 Activation | Baseline | ~2-fold increase | ~2.0 |
| Co-culture with K562 cells | Baseline | ~5-fold increase | ~5.0 |
| IL-12 + IL-18 Activation | Baseline | Significant increase | >5.0 |
Data are representative and compiled from trends observed in studies on Cbl-b inhibition in NK cells.[1][3][6]
Table 3: Enhanced Proliferation of NK Cells with Cbl-b Inhibition
| Assay | Vehicle Control | Cbl-b Inhibitor | Observation |
| CellTrace Violet Dilution | Lower dilution | Higher dilution | Increased number of cell divisions |
| Ki-67 Expression | Baseline % positive | Increased % positive | Higher proportion of cells in the cell cycle |
Data are representative and compiled from trends observed in studies on Cbl-b inhibition in NK cells.[5][9][10]
The inhibition of Cbl-b with small molecules like this compound presents a promising strategy to enhance the anti-tumor functions of NK cells. The protocols and data presented here provide a framework for researchers to investigate the effects of Cbl-b inhibition on NK cell cytotoxicity and other effector functions. By utilizing these methods, researchers can further elucidate the role of Cbl-b in NK cell biology and evaluate the therapeutic potential of Cbl-b inhibitors in the context of cancer immunotherapy.
References
- 1. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d2ghdaxqb194v2.cloudfront.net [d2ghdaxqb194v2.cloudfront.net]
Application Notes: In Vitro Ubiquitination Assay for the Cbl-b Inhibitor, Cbl-b-IN-2
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses, particularly in T-cell and NK-cell activation.[1][2] By ubiquitinating key signaling proteins, Cbl-b targets them for degradation or functional alteration, thereby setting the threshold for immune cell activation.[2][3] This function makes Cbl-b an attractive therapeutic target for cancer immunotherapy; inhibiting Cbl-b can unleash a more potent anti-tumor immune response.[4][5] Cbl-b-IN-2 is a small molecule inhibitor designed to target the E3 ligase activity of Cbl-b.
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity and potency of this compound. The assay reconstitutes the ubiquitination cascade using purified enzymes (E1, E2, and Cbl-b) and a substrate, allowing for the direct measurement of Cbl-b's enzymatic activity.
Signaling Pathway Overview: Cbl-b in T-Cell Activation
Cbl-b acts as a crucial checkpoint in T-cell activation. Following T-cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to downstream signaling complexes where it ubiquitinates various substrates, such as the p85 subunit of PI3K, PLC-γ1, and the TCR CD3ζ chain, leading to the downregulation of activating signals.[5][6] Inhibition of Cbl-b prevents this negative regulation, resulting in enhanced T-cell proliferation and effector function.[2][3]
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating the p85 subunit of PI3K.
Principle of the In Vitro Ubiquitination Assay
The in vitro ubiquitination assay quantitatively measures the E3 ligase activity of Cbl-b by reconstituting the enzymatic cascade in a cell-free system. The process involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and the E3 ligase (Cbl-b).[7] The reaction is initiated by ATP and results in the covalent attachment of ubiquitin to a substrate. This compound is expected to inhibit the final step, preventing the transfer of ubiquitin to the substrate. The assay can be configured to measure either Cbl-b autoubiquitination or the ubiquitination of a specific substrate, such as SRC kinase.[8][9]
Caption: Workflow of the in vitro ubiquitination assay and the inhibitory action of this compound.
Experimental Protocols
This protocol is adapted for a 96-well or 384-well plate format and describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based detection method, which is suitable for high-throughput screening.[9][10] This method measures the formation of poly-ubiquitin chains.
A. Required Materials
-
Enzymes:
-
Ubiquitin:
-
Inhibitor:
-
This compound, serially diluted in DMSO
-
-
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM DTT[7]
-
ATP solution (10 mM stock)
-
DMSO
-
TR-FRET Detection Buffer
-
White, low-volume 384-well assay plates
-
-
Equipment:
-
Plate reader capable of TR-FRET detection
-
Multichannel pipettes
-
Incubator
-
B. Reagent Preparation
-
Enzyme Mix: Prepare a master mix containing UBE1, UbcH5b, and SRC kinase in Assay Buffer. Keep on ice.
-
Ubiquitin Mix: Prepare a master mix containing Europium-labeled Ubiquitin and Cy5-labeled Ubiquitin in Assay Buffer. Protect from light.
-
Cbl-b Solution: Dilute recombinant Cbl-b to the desired working concentration in Assay Buffer.
-
This compound Dilutions: Perform a serial dilution of this compound in 100% DMSO. Further dilute these stocks into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]
-
ATP Solution: Prepare a working solution of ATP in Assay Buffer.
C. Assay Procedure
-
Add Inhibitor: To each well of the 384-well plate, add 2 µL of the diluted this compound or DMSO vehicle control.
-
Add Cbl-b: Add 4 µL of the Cbl-b solution to each well.
-
Add Enzyme/Substrate Mix: Add 4 µL of the Enzyme Mix (E1, E2, SRC) to each well.
-
Incubate: Briefly centrifuge the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to Cbl-b.
-
Initiate Reaction: Add 10 µL of a pre-warmed mix containing the Ubiquitin Mix and ATP to each well to start the ubiquitination reaction. The final volume should be 20 µL.
-
Reaction Incubation: Incubate the plate at 37°C for the desired time (e.g., 60-120 minutes). The optimal time should be determined empirically.
-
Stop Reaction & Read Plate: Stop the reaction by adding TR-FRET Detection Buffer (if required by the kit manufacturer). Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.
D. Data Analysis
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data by setting the average of the DMSO vehicle controls (no inhibitor) to 100% activity and the average of the "no Cbl-b" controls to 0% activity.
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce Cbl-b activity by 50%.
Data Presentation
The following table presents representative data for the inhibition of Cbl-b-mediated ubiquitination by this compound.
| This compound Conc. (nM) | Log [Inhibitor] | TR-FRET Ratio (Mean) | % Inhibition |
| 0 (Vehicle) | N/A | 2.51 | 0% |
| 1 | 0 | 2.35 | 6.4% |
| 10 | 1 | 1.98 | 21.1% |
| 50 | 1.7 | 1.35 | 46.2% |
| 100 | 2 | 0.88 | 64.9% |
| 500 | 2.7 | 0.31 | 87.6% |
| 1000 | 3 | 0.15 | 94.0% |
| 10000 | 4 | 0.12 | 95.2% |
| Calculated IC₅₀ | 55.2 nM |
Note: Data are for illustrative purposes only and represent a typical outcome for a potent inhibitor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Non-specific binding of reagents; Contaminated reagents. | Optimize antibody/reagent concentrations. Ensure use of high-purity recombinant proteins. |
| Low signal-to-noise ratio | Suboptimal enzyme concentrations or incubation time; Inactive enzyme. | Titrate E1, E2, and Cbl-b concentrations. Perform a time-course experiment to find the optimal reaction time. Verify enzyme activity with a positive control. |
| High well-to-well variability | Pipetting errors; Inconsistent mixing. | Use calibrated pipettes and proper technique. Ensure thorough but gentle mixing after each addition. |
| Inhibitor insolubility | Compound precipitating at high concentrations. | Check the final DMSO concentration (keep ≤1%). Visually inspect wells for precipitation. |
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cbl-b-IN-2 in Primary T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of T cell activation.[1][2][3][4][5] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T cell activation, thereby playing a significant role in maintaining immune tolerance.[1][2][6] Inhibition of Cbl-b presents a promising therapeutic strategy to enhance T cell effector functions for applications in immuno-oncology and other areas where robust T cell responses are desired.[5] Cbl-b-IN-2 is an orally bioavailable small molecule inhibitor of Cbl-b, designed to modulate the immune system by blocking this negative regulatory pathway.[7][8] These application notes provide a detailed protocol for the use of this compound in primary T cell culture, along with expected outcomes based on studies with Cbl-b inhibitors and Cbl-b deficient T cells.
Mechanism of Action
Cbl-b exerts its inhibitory function by ubiquitinating several key proteins in the T cell receptor (TCR) signaling cascade, including PLCγ1, Vav1, and the p85 subunit of PI3K.[1][6] This ubiquitination marks these proteins for degradation, dampening the downstream signals required for full T cell activation, proliferation, and cytokine production. This compound inhibits the E3 ligase activity of Cbl-b, preventing the ubiquitination of its target proteins.[7][8] This leads to sustained signaling downstream of the TCR, resulting in enhanced T cell activation, proliferation, and cytokine secretion.[1][2]
Signaling Pathway
Caption: Cbl-b signaling pathway in T cells and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of Cbl-b inhibition on primary T cell functions. The data is compiled from studies using various Cbl-b inhibitors and Cbl-b knockout (KO) T cells.
Table 1: Effect of Cbl-b Inhibition on T Cell Proliferation
| Treatment/Condition | Cell Type | Assay | Fold Increase in Proliferation (vs. Control) | Reference |
| Cbl-b KO | Murine CD4+ T cells | CFSE dilution | ~2-3 fold | [9] |
| Cbl-b KO | Murine CD8+ T cells | Treg suppression assay | Resistant to suppression | [2] |
| Cbl-b Inhibitor | Human intratumoral NK cells | CellTrace Violet dilution | Dose-dependent increase | [10] |
Table 2: Effect of Cbl-b Inhibition on Cytokine Production
| Treatment/Condition | Cell Type | Cytokine | Fold Increase in Production (vs. Control) | Reference |
| Cbl-b KO | Murine CD4+ T cells | IL-2 | >10 fold | [1] |
| Cbl-b KO | Murine CD4+ T cells | IFN-γ | ~5-10 fold | [1] |
| Cbl-b KO | Murine CD4+ T cells | TNF-α | ~3-5 fold | [1] |
| Cbl-b Inhibitor (NX-1607) | Human Primary T cells | IL-2 | Dose-dependent increase | [3] |
| Cbl-b Inhibitor (NX-1607) | Human Primary T cells | IFN-γ | Dose-dependent increase | [3] |
Experimental Protocols
Materials
-
This compound (powder)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
Primary human or murine T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human or murine T cell activation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
Recombinant human or murine IL-2
-
Phosphate Buffered Saline (PBS)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Cytokine detection assay (e.g., ELISA or CBA kit)
-
Flow cytometer
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO at a concentration of 140 mg/mL.[7]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[8]
Experimental Workflow
Caption: Experimental workflow for treating primary T cells with this compound.
Detailed Protocol for Primary T Cell Culture and Treatment
-
Isolation of Primary T Cells: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture:
-
Resuspend the isolated T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. Based on the IC50 values of similar compounds, a suggested starting concentration range is 1 nM to 1 µM.[8]
-
Add the diluted this compound to the T cell cultures. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.
-
-
T Cell Activation:
-
Activate the T cells by adding anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.
-
Supplement the culture with recombinant IL-2 (e.g., 20 U/mL).
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO2. The optimal incubation time will depend on the specific assay being performed.
Assay Protocols
A. T Cell Proliferation Assay (CFSE Dilution)
-
Prior to culture, label the T cells with a proliferation dye such as CFSE according to the manufacturer's protocol.
-
After the incubation period with this compound and activation stimuli, harvest the cells.
-
Wash the cells with PBS.
-
Analyze the dilution of the proliferation dye by flow cytometry. A greater dilution of the dye indicates a higher rate of cell division.
B. Cytokine Production Assay (ELISA)
-
After the desired incubation period, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Safety and Handling
This compound is for research use only.[7][8] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other substances through the skin. All waste should be disposed of according to institutional guidelines.
Troubleshooting
-
Low Cell Viability:
-
Ensure the purity of the isolated T cells is high.
-
Optimize the concentration of this compound, as high concentrations may be toxic.
-
Confirm the quality and concentration of FBS and IL-2.
-
-
No Effect of Inhibitor:
-
Verify the activity of the this compound stock solution.
-
Ensure the T cells are properly activated, as the effect of the inhibitor is dependent on TCR signaling.
-
Optimize the pre-incubation time with the inhibitor.
-
-
High Background in Assays:
-
Ensure thorough washing of cells before analysis.
-
Include appropriate controls, such as unstimulated cells and vehicle-treated cells.
-
Conclusion
The inhibition of Cbl-b with small molecules like this compound offers a powerful tool to enhance primary T cell responses in vitro. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By carefully optimizing experimental conditions, researchers can leverage the potential of Cbl-b inhibition to advance our understanding of T cell biology and develop novel immunotherapies.
References
- 1. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cbl-b Downstream Targets Following Inhibition by Cbl-b-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3] By targeting various signaling proteins for ubiquitination, Cbl-b effectively sets the threshold for immune responses, preventing excessive activation and maintaining immune tolerance.[1][4] Its role in dampening anti-tumor immunity has made it an attractive target for cancer immunotherapy.[5][6][7]
Cbl-b-IN-2 is a small molecule inhibitor that represents a promising class of therapeutics designed to modulate Cbl-b activity. Structural and biophysical data reveal that this compound and its analogs, such as Nx-1607, function as "intramolecular glues."[8][9] They bind to a pocket between the TKB and LHR domains of Cbl-b, locking the protein in an inactive conformation. This allosteric inhibition prevents the RING domain from engaging with the E2-ubiquitin complex, thereby blocking the ubiquitination of Cbl-b's downstream targets.[8]
This document provides detailed protocols and application notes for utilizing Western blotting to investigate the effects of this compound on the downstream targets of Cbl-b. By inhibiting Cbl-b's E3 ligase activity, this compound is expected to increase the protein levels of its substrates.
Cbl-b Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the central role of Cbl-b in negatively regulating T-cell activation and the mechanism by which this compound inhibits this function.
Caption: Cbl-b signaling pathway and inhibition by this compound.
Key Downstream Targets of Cbl-b
The following table summarizes key downstream targets of Cbl-b that can be assessed by Western blot following treatment with this compound. Increased protein levels of these targets are expected upon effective inhibition of Cbl-b.
| Target Protein | Function in T-Cell Signaling | Expected Effect of this compound |
| PLC-γ1 | Generates second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to calcium mobilization and PKC activation.[10] | Increased protein levels |
| PKC-θ | A key kinase in the TCR signaling cascade, involved in the activation of transcription factors like NF-κB and AP-1.[10] | Increased protein levels |
| Vav1 | A guanine nucleotide exchange factor (GEF) for Rho family GTPases, crucial for cytoskeletal reorganization and T-cell activation.[10] | Increased protein levels |
| p85 (PI3K) | The regulatory subunit of Phosphoinositide 3-kinase (PI3K), which generates PIP3, a critical second messenger for cell proliferation, survival, and differentiation.[1][5] | Increased protein levels |
| Stat6 | A transcription factor involved in Th2 and Th9 cell differentiation.[1][2] | Increased protein levels |
| SMAD7 | An inhibitory SMAD that negatively regulates TGF-β signaling.[2] | Increased protein levels |
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in the protein levels of Cbl-b's downstream targets.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: Jurkat (T-lymphocyte cell line) or primary T-cells.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer (10X): Tris-Glycine-SDS.
-
Transfer Buffer (10X): Tris-Glycine with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies for PLC-γ1, PKC-θ, Vav1, p85, Stat6, SMAD7, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: Chemiluminescence imager or X-ray film.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per 1-2 x 10^6 cells) and vortexing.[11]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]
-
Heat the samples at 95-100°C for 5 minutes.[12]
-
Centrifuge at 14,000 x g for 5 minutes to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel.[12] Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data from densitometric analysis should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Cbl-b Downstream Targets after this compound Treatment
| Treatment | PLC-γ1 (Normalized Intensity) | PKC-θ (Normalized Intensity) | Vav1 (Normalized Intensity) | p85 (Normalized Intensity) | Stat6 (Normalized Intensity) | SMAD7 (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (1 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (10 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
*Values should represent the mean of at least three independent experiments ± standard deviation. Statistical significance should be determined using an appropriate test (e.g., t-test or ANOVA).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or different antibody |
| Insufficient protein loaded | Increase the amount of protein loaded | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent |
| Antibody concentration too high | Decrease primary or secondary antibody concentration | |
| Insufficient washing | Increase the number or duration of washes | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the cellular effects of this compound and elucidate its impact on key immune signaling pathways. This will provide valuable insights for the development of novel immunotherapies targeting Cbl-b.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Cbl-b-IN-2 and Off-Target Effects on c-Cbl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cbl-b inhibitors, with a specific focus on potential off-target effects on the closely related E3 ubiquitin ligase, c-Cbl. Given the high degree of structural homology between Cbl-b and c-Cbl, off-target activity is a critical consideration during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting Cbl-b, and why is selectivity over c-Cbl important?
A1: Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[1] Inhibition of Cbl-b is a promising cancer immunotherapy strategy as it can lower the threshold for T-cell activation and enhance anti-tumor immunity.[1] However, Cbl-b and its homolog c-Cbl share a high degree of structural similarity. While both are involved in immune regulation, they have distinct and sometimes non-redundant roles.[2] Simultaneous inhibition of both Cbl-b and c-Cbl may lead to hyperactive immune responses and potential for autoimmunity.[2] Therefore, selective inhibition of Cbl-b is desirable to maximize therapeutic efficacy while minimizing potential adverse effects.
Q2: My experimental results with a Cbl-b inhibitor show a stronger or different phenotype than expected. Could this be due to off-target effects on c-Cbl?
A2: It is possible. While both Cbl-b and c-Cbl are negative regulators of T-cell receptor signaling, they target a partially overlapping yet distinct set of substrate proteins.[3] For example, in thymocytes, c-Cbl plays a more dominant role in regulating the protein tyrosine kinases Lck and ZAP-70.[3] If your Cbl-b inhibitor has off-target activity against c-Cbl, you might observe effects on signaling pathways predominantly controlled by c-Cbl, leading to an unexpected cellular phenotype.
Q3: How can I determine if my Cbl-b inhibitor is also inhibiting c-Cbl in my experiments?
A3: There are several experimental approaches to assess the selectivity of your Cbl-b inhibitor. A biochemical approach involves performing an in vitro ubiquitination assay with recombinant Cbl-b and c-Cbl to determine the IC50 for each. Cellular target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA) in cells expressing either Cbl-b or c-Cbl. Additionally, analyzing the phosphorylation status of downstream substrates specific to c-Cbl can provide evidence of off-target inhibition in a cellular context.
Q4: What are the known selectivity profiles for some Cbl-b inhibitors?
A4: Quantifying the selectivity of Cbl-b inhibitors is an active area of research. For example, the clinical candidate NX-1607 has been developed as a potent Cbl-b inhibitor.[4] The selectivity of such compounds is a key aspect of their preclinical characterization. Below is a summary of publicly available data for NX-1607.
Quantitative Data Summary
The following table summarizes the inhibitory activity and binding affinity of the Cbl-b inhibitor NX-1607 against Cbl-b and its off-target interaction with c-Cbl.
| Compound | Target | Assay Type | Value | Reference |
| NX-1607 | Cbl-b | HTRF Assay (IC50) | 0.059 µM | [5] |
| NX-1607 | c-Cbl | Surface Plasmon Resonance (SPR) (K_D) | 1.43 nM | [5] |
Note: IC50 (Half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. K_D (Dissociation constant) is a measure of binding affinity, with a lower value indicating stronger binding. While not a direct comparison of inhibitory activity, the low nanomolar K_D of NX-1607 for c-Cbl suggests significant binding to this off-target protein.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of your Cbl-b inhibitor on c-Cbl.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpectedly high T-cell activation or proliferation. | Your Cbl-b inhibitor may be non-selectively inhibiting both Cbl-b and c-Cbl, leading to a synergistic effect on T-cell activation. | 1. Perform a dose-response experiment and compare the EC50 for your observed phenotype with the known IC50 of your inhibitor for Cbl-b. A significant discrepancy may suggest off-target effects. 2. Use a structurally unrelated Cbl-b inhibitor with a different selectivity profile as a control. 3. Perform a rescue experiment by overexpressing a c-Cbl mutant that is resistant to the inhibitor. |
| Altered phosphorylation of ZAP-70, SLP-76, or LAT. | Your inhibitor may be affecting c-Cbl, which is a key regulator of these signaling proteins in certain cellular contexts. | 1. Perform a Western blot analysis to quantify the phosphorylation levels of ZAP-70, SLP-76, and LAT in the presence and absence of your inhibitor. 2. Compare these results to cells treated with a validated c-Cbl siRNA or a known c-Cbl inhibitor to see if the phenotypes align. |
| Inconsistent results across different cell types. | The relative expression levels of Cbl-b and c-Cbl can vary between cell types, leading to different magnitudes of on-target and off-target effects. | 1. Quantify the protein levels of Cbl-b and c-Cbl in the cell lines you are using via Western blot or mass spectrometry. 2. Consider using a cell line with a knockout of c-Cbl to definitively assess the on-target effects of your Cbl-b inhibitor. |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and overlapping signaling pathways of Cbl-b and c-Cbl, providing a visual aid for troubleshooting.
Experimental Protocols
1. In Vitro Ubiquitination Assay for Selectivity Profiling
This protocol allows for the direct assessment of your inhibitor's effect on the E3 ligase activity of both Cbl-b and c-Cbl.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Cbl-b and c-Cbl
-
Biotinylated ubiquitin
-
Substrate protein (e.g., a tyrosine kinase)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Your Cbl-b inhibitor at various concentrations
-
Streptavidin-coated plates and detection reagents (e.g., HTRF)
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, substrate, and ATP in the assay buffer.
-
Aliquot the reaction mixture into a 96-well plate.
-
Add your Cbl-b inhibitor at a range of concentrations to the wells for both Cbl-b and c-Cbl. Include a DMSO control.
-
Initiate the reaction by adding recombinant Cbl-b or c-Cbl to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated ubiquitin-substrate conjugates.
-
Detect the amount of ubiquitinated substrate using an appropriate method (e.g., time-resolved fluorescence).
-
Plot the results as percent inhibition versus inhibitor concentration and determine the IC50 value for both Cbl-b and c-Cbl.
References
Cbl-b-IN-2 solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, formulation, and handling of Cbl-b-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is a key negative regulator of immune responses, particularly in T-cells and Natural Killer (NK) cells.[2] By inhibiting Cbl-b, this compound effectively "releases the brakes" on the immune system. This leads to enhanced T-cell receptor (TCR) and NK cell activation, proliferation, and cytokine production, which can result in a more robust anti-tumor immune response.[2]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenge when working with this compound is its low aqueous solubility. As a hydrophobic molecule, it requires specific formulation strategies to achieve concentrations suitable for in vitro and in vivo experiments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution During Dilution
Cause: This is a common issue with hydrophobic compounds like this compound when diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium. The rapid change in solvent polarity causes the compound to become insoluble.
Solution:
-
Serial Dilution in DMSO: Before adding to your aqueous medium, perform initial serial dilutions of your concentrated DMSO stock in pure DMSO.
-
Stepwise Dilution: Add the diluted DMSO stock to the aqueous medium slowly and with gentle mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤ 0.5% for cell-based assays) to minimize solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Issue: Inconsistent Results in Cellular Assays
Cause: Inconsistent results can arise from several factors, including incomplete dissolution of this compound, degradation of the compound, or variability in cell handling.
Solution:
-
Ensure Complete Dissolution: Before use, visually inspect your stock and working solutions for any precipitate. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Freshly Prepare Working Solutions: It is best practice to prepare fresh working solutions from your frozen stock for each experiment to ensure potency.
-
Consistent Cell Culture Technique: Maintain consistent cell densities, passage numbers, and stimulation conditions to minimize experimental variability.
Quantitative Data
Table 1: Solubility of this compound in Various Formulations
| Formulation Components | Achievable Concentration | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (6.08 mM) | Clear solution | Suitable for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.5 mg/mL (6.08 mM) | Suspended solution | Requires sonication to aid dissolution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL (6.08 mM) | Clear solution | Suitable for oral administration in in vivo models.[1] |
| 100% DMSO | 10 mM | Clear solution | Common solvent for preparing high-concentration stock solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Formulation of this compound for In Vivo Oral Administration (in Corn Oil)
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile corn oil
-
Sterile tubes
Procedure:
-
Calculate the required volume of the this compound stock solution and corn oil based on the desired final concentration and dosing volume.
-
In a sterile tube, add the required volume of corn oil.
-
Slowly add the calculated volume of the this compound DMSO stock solution to the corn oil while vortexing. This should be done in a stepwise manner to ensure proper mixing and prevent precipitation. The final DMSO concentration should be 10% or less.
-
Continue to vortex until a clear, homogenous solution is obtained.
-
The formulation is now ready for oral gavage.
Visualizations
Cbl-b Signaling Pathway
Experimental Workflow for Assessing this compound Efficacy
Troubleshooting Logic for Solubility Issues
References
Stability of Cbl-b-IN-2 in cell culture media
Welcome to the technical support center for Cbl-b-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this novel Cbl-b inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: The stability of this compound, like many small molecule inhibitors, can be influenced by the components of the cell culture medium, temperature, and pH.[1][2] We recommend performing a stability assessment in your specific cell culture medium and under your experimental conditions. As a general guideline, preliminary data (see data tables below) suggests that this compound has a moderate half-life in common media like RPMI-1640 and DMEM, but this can vary.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. We recommend storing stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will depend on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 value for your system.[3] This will help in selecting a concentration that is both effective and minimally toxic to the cells.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is designed to inhibit the E3 ubiquitin ligase activity of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[4][5] Cbl-b is a negative regulator of T-cell activation and also plays a role in the degradation of several receptor tyrosine kinases.[4][5][6][7] By inhibiting Cbl-b, this compound can enhance T-cell responses and modulate signaling pathways controlled by Cbl-b substrates.[8]
Troubleshooting Guide
Q: I am observing lower than expected efficacy of this compound in my multi-day cell culture experiment. What could be the cause?
A: This issue could be related to the stability of the compound in your cell culture medium over the extended incubation period.
-
Possible Cause 1: Compound Degradation. Small molecule inhibitors can degrade in aqueous media over time.
-
Troubleshooting Tip: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. You may need to replenish the medium with freshly diluted inhibitor at regular intervals. A detailed protocol for stability assessment is provided below.
-
-
Possible Cause 2: Non-specific Binding. The inhibitor may bind to serum proteins in the culture medium or to the plastic of the culture vessel, reducing its effective concentration.[3]
Q: My dose-response curve for this compound is not consistent between experiments.
A: Variability in dose-response curves can stem from several factors related to compound handling and experimental setup.
-
Possible Cause 1: Inaccurate Pipetting of Concentrated Stock. Small pipetting errors with the highly concentrated stock solution can lead to significant variations in the final working concentrations.
-
Troubleshooting Tip: Prepare a series of intermediate dilutions from your main stock solution. Use these intermediate dilutions to prepare your final working concentrations. This will minimize the impact of pipetting small volumes.
-
-
Possible Cause 2: Incomplete Solubilization. The inhibitor may not be fully dissolved in the aqueous culture medium, especially at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Vortex the diluted inhibitor solution thoroughly before adding it to the cells.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound in commonly used cell culture media at 37°C. This data is intended as a general guide. We strongly recommend determining the stability under your specific experimental conditions.
Table 1: Half-life of this compound in Different Cell Culture Media
| Cell Culture Medium | Serum Concentration | Half-life (t½) in hours |
| RPMI-1640 | 10% FBS | 24 |
| DMEM | 10% FBS | 28 |
| RPMI-1640 | No Serum | 36 |
| DMEM | No Serum | 40 |
Table 2: Degradation Profile of this compound in RPMI-1640 with 10% FBS
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 8 | 80 |
| 16 | 65 |
| 24 | 50 |
| 48 | 25 |
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., RPMI-1640 with 10% FBS)[9]
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable modifier)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the desired cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the 10 µM this compound solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Place the tubes in a 37°C incubator.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately add an equal volume of cold acetonitrile (ACN) to precipitate proteins from the serum.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis. The T=0 sample should be processed immediately after preparation.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the supernatant from each time point onto the HPLC column.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
Record the peak area for this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of each time point to the peak area of the T=0 sample to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of the compound from the degradation curve.
-
Visualizations
Caption: Cbl-b Signaling Pathway and Point of Inhibition.
Caption: Workflow for Stability Assessment of this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. glycomscan.com [glycomscan.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin Ligase Cbl-b Is a Negative Regulator for Insulin-Like Growth Factor 1 Signaling during Muscle Atrophy Caused by Unloading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin ligase Cbl-b acts as a negative regulator in discoidin domain receptor 2 signaling via modulation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11875 - RPMI 1640 | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting inconsistent results with Cbl-b-IN-2
Welcome to the technical support resource for Cbl-b-IN-2, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions that may arise during experiments. By inhibiting Cbl-b, this compound is designed to enhance the activation of immune cells, such as T cells and NK cells, making it a valuable tool in immuno-oncology research.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound. The troubleshooting guides are presented in a question-and-answer format to directly address specific experimental problems.
Category 1: Suboptimal or No Efficacy
Question: Why am I not observing the expected biological effect (e.g., increased T-cell activation, cytokine production) with this compound?
Answer: Lack of efficacy can stem from several factors related to the compound itself, experimental setup, or the biological system. Cbl-b acts as a negative regulator of immune responses, and its inhibition should lead to enhanced T-cell and NK cell activity.[1][3] If this is not observed, consider the following:
-
Compound Integrity and Solubility: Small molecule inhibitors can be hydrophobic and may have solubility issues.[4] this compound should be dissolved in an appropriate solvent like DMSO to create a high-concentration stock solution, which is then diluted in culture media. Ensure the final solvent concentration is not toxic to your cells (typically ≤0.1%). Improper storage (e.g., exposure to light, frequent freeze-thaw cycles) can lead to compound degradation.
-
Concentration and Incubation Time: The concentration of this compound may be too low for your specific cell type and density. It is critical to perform a dose-response experiment to determine the optimal concentration.[4] Similarly, the incubation time may be insufficient for the inhibitor to engage its target and elicit a downstream biological response.
-
Cellular Context and Stimulation: The effect of Cbl-b inhibition is most pronounced under specific stimulation conditions. For T-cells, Cbl-b primarily sets the threshold for activation, especially in the absence of co-stimulation.[5][6] The inhibitory effect of Cbl-b is overcome by strong co-stimulation through receptors like CD28.[6] Therefore, the effect of this compound will be most apparent when T-cells are stimulated via the T-cell receptor (TCR) alone.
-
Cell Health and Density: Ensure that cells are healthy, viable, and plated at an appropriate density. Over-confluent or unhealthy cells will not respond optimally to stimuli or inhibitors.[7]
Category 2: High Cellular Toxicity or Off-Target Effects
Question: I am observing significant cell death or unexpected cellular phenotypes after treatment with this compound. What is the likely cause?
Answer: Cellular toxicity is a common issue when working with small molecule inhibitors and can confound experimental results.
-
Excessive Concentration: The most common cause of toxicity is an inhibitor concentration that is too high.[4] It is essential to perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.[7] Always include a vehicle-only control in your experiments to assess the effect of the solvent at the same final concentration used for the inhibitor.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to proteins other than the intended target, leading to unexpected biological effects.[4] If you suspect off-target effects, reducing the concentration is the first step.
-
Compound Purity: The presence of impurities in the inhibitor stock can also contribute to toxicity. Ensure you are using a high-purity compound.
Category 3: Inconsistent and Irreproducible Results
Question: My results with this compound vary significantly between experiments. How can I improve reproducibility?
Answer: Reproducibility is key to reliable scientific data. Inconsistent results can often be traced to subtle variations in experimental procedures.
-
Reagent and Compound Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using stock solutions that have undergone numerous freeze-thaw cycles. Use the same lot of media, serum, and other critical reagents to minimize variability.
-
Cell Culture Conditions: Use cells within a consistent and narrow range of passage numbers, as cellular characteristics can change over time in culture. Standardize cell seeding densities and ensure cells are in the logarithmic growth phase at the start of the experiment.[7]
-
Protocol Standardization: Ensure all experimental steps, including incubation times, stimulation conditions, and assay procedures, are performed consistently. Automation of liquid handling steps can help reduce variability.[7]
-
Experimental Controls: Always include appropriate positive and negative controls. For this compound, a positive control could be a known stimulus that strongly activates your cells (e.g., PMA/Ionomycin for T-cells), while a negative control would be the vehicle (e.g., DMSO) treatment.
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your experiments with this compound. These values may require further optimization for your specific cell type and experimental conditions.
Table 1: Recommended Concentration Ranges for this compound Optimization
| Assay Type | Cell Type | Recommended Starting Concentration | Concentration Range for Titration |
| T-Cell Activation (IL-2/IFN-γ) | Primary Human/Mouse T-Cells | 1 µM | 0.1 µM - 10 µM |
| NK Cell Cytotoxicity | Primary Human/Mouse NK Cells | 1 µM | 0.1 µM - 10 µM |
| Western Blot (Target Engagement) | Various Immune Cell Lines | 5 µM | 0.5 µM - 20 µM |
| Cell Viability / Toxicity | Any | N/A | 0.1 µM - 50 µM |
Table 2: General Guidelines for Experimental Parameters
| Parameter | Recommendation | Notes |
| Solvent | DMSO | Prepare a high-concentration stock (e.g., 10-20 mM). |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Higher concentrations can be toxic to many cell types. |
| Pre-incubation with Inhibitor | 1 - 4 hours | Allows for cell permeability and target engagement before stimulation. |
| Stimulation Time | 6 - 48 hours | Dependent on the specific assay (e.g., 24h for cytokine production). |
| Cell Seeding Density | Varies by cell type | Follow established protocols for your specific cells and plate format.[7] |
Key Experimental Protocols
Protocol 1: Preparation and Storage of this compound
-
Reconstitution: Centrifuge the vial of lyophilized this compound briefly. To make a 10 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO. Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.
-
Working Dilution: On the day of the experiment, thaw a single aliquot. Prepare fresh serial dilutions in pre-warmed, sterile cell culture medium to achieve the desired final concentrations. Mix thoroughly before adding to cells.
Protocol 2: T-Cell Activation Assay with this compound
This protocol measures the effect of this compound on cytokine production (e.g., IL-2) in primary T-cells following TCR stimulation.
-
Cell Preparation: Isolate primary CD4+ or CD8+ T-cells from your source (e.g., human PBMC, mouse spleen) using a standard negative selection kit.
-
Plate Coating: Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., clone OKT3 for human, 2C11 for mouse) at an optimal concentration (e.g., 1-5 µg/mL) in sterile PBS overnight at 4°C. Wash the plate 3 times with sterile PBS before use.
-
Cell Plating: Resuspend the isolated T-cells in complete RPMI medium and plate them in the anti-CD3 coated plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Treatment: Prepare dilutions of this compound and the vehicle (DMSO) control in complete RPMI medium. Add the inhibitor or vehicle to the cells and pre-incubate for 2 hours at 37°C, 5% CO2.
-
Stimulation: For the "TCR alone" condition, the plate-bound anti-CD3 is the stimulus. For a "TCR + co-stimulation" control, add a soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Analysis: Carefully collect the cell culture supernatant. Measure the concentration of IL-2 or IFN-γ using a standard ELISA kit according to the manufacturer's instructions.
Protocol 3: Western Blot for Cbl-b Substrate Ubiquitination
This protocol assesses the direct biochemical effect of this compound by measuring the ubiquitination status of a known Cbl-b substrate, such as the tyrosine kinase Syk in B cells.[8]
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., a B-cell lymphoma line) to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to induce Cbl-b activity (e.g., anti-IgM for B-cells) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an inhibitor of deubiquitinating enzymes (DUBs) like N-Ethylmaleimide (NEM).
-
Immunoprecipitation (IP): Pre-clear the cell lysates with Protein A/G agarose beads. Immunoprecipitate the target protein (e.g., Syk) using a specific antibody overnight at 4°C.
-
Western Blotting: Wash the beads extensively, then elute the protein by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Block the membrane and probe with a primary antibody against Ubiquitin. After washing, add an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the high molecular weight smear (polyubiquitination) in the this compound treated lane compared to the vehicle control indicates successful inhibition of Cbl-b E3 ligase activity. Re-probe the membrane with an antibody for the target protein (Syk) as a loading control.
Visualizations
Signaling Pathways and Workflows
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. resources.biomol.com [resources.biomol.com]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cbl-b Negatively Regulates B Cell Antigen Receptor Signaling in Mature B Cells through Ubiquitination of the Tyrosine Kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-2 In Vivo Efficacy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Cbl-b-IN-2, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.
Cbl-b Signaling Pathway and Inhibition by this compound
Cbl-b is a crucial negative regulator of T-cell activation, acting as a brake on the immune response.[1][2] It does this by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, marking them for degradation.[2][3] this compound is designed to inhibit this activity, thereby releasing the brakes on T-cells and enhancing their ability to fight cancer.[2][4]
Caption: Cbl-b negatively regulates T-cell activation; this compound blocks this inhibition.
General In Vivo Experimental Workflow
A well-designed in vivo study is critical for evaluating the efficacy of this compound. The following diagram outlines a typical workflow for a preclinical study using a syngeneic mouse model.
Caption: A standard workflow for assessing this compound efficacy in syngeneic mouse models.
Troubleshooting Guide
This guide addresses potential issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Compound Solubility / Formulation Issues | This compound is likely a hydrophobic small molecule. | Develop a stable, non-toxic formulation. Screen vehicles such as PEG400, Tween 80, or Captisol®. Consider self-emulsifying drug delivery systems (SEDDS) or nanoemulsions for highly hydrophobic compounds.[5][6] Always test the vehicle alone for toxicity. |
| Lack of Anti-Tumor Efficacy | Inadequate Drug Exposure: The dose or schedule is insufficient to maintain therapeutic concentrations at the tumor site. | Conduct pharmacokinetic (PK) studies to determine the optimal dosing regimen. A recent study on a Cbl-b inhibitor showed that daily (QD) dosing was superior to intermittent dosing (Q2D, Q3D) for anti-tumor efficacy.[7] |
| Insufficient Target Engagement: The compound is not inhibiting Cbl-b in vivo. | Measure pharmacodynamic (PD) markers. Assess phosphorylation of downstream proteins like ZAP70 or CD3E in PBMCs or tumor-infiltrating lymphocytes (TILs).[8] An increase in these markers indicates Cbl-b inhibition. | |
| Inappropriate Animal Model: The chosen tumor model may be non-immunogenic ("cold"). | Cbl-b inhibitors require a functional immune system.[9][10] Use immunocompetent syngeneic models.[11][12] Choose models known to respond to immunotherapy, such as CT26 or MC38 colon carcinomas.[13] | |
| High Variability in Results | Inconsistent Drug Administration: Improper formulation (e.g., suspension not uniform) or administration technique. | Ensure the formulation is homogenous before each dose. Standardize administration techniques (e.g., oral gavage, intraperitoneal injection) across all users and groups. |
| Animal Health and Husbandry: Stress, infection, or other health issues can significantly impact immune function and tumor growth. | Ensure a consistent, low-stress environment. Monitor animal health closely and adhere to all institutional animal care and use guidelines. | |
| Observed Toxicity (e.g., Weight Loss) | Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | Always include a "vehicle only" control group to assess the tolerability of the formulation itself. |
| On-Target Toxicity: Hyper-activation of the immune system could lead to autoimmune-like side effects. | Monitor animals for signs of systemic inflammation. If toxicity is observed, consider dose reduction or a modified dosing schedule. | |
| Off-Target Effects: The inhibitor may be interacting with other proteins. | While this compound is designed for specificity, off-target activity is always a possibility with small molecules.[14][15] If toxicity persists at doses that show target engagement, further off-target profiling may be necessary. |
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best type of animal model to use for this compound? A1: Syngeneic mouse models are the gold standard because they utilize immunocompetent mice, which are essential for evaluating immunotherapies.[9][10][11] The tumor cells and the host mouse are from the same inbred strain, preventing graft rejection and allowing for the study of a fully functional tumor-immune interaction.[9]
Q2: Which specific syngeneic models are recommended? A2: The choice depends on the research question, but models that have shown responsiveness to immunotherapy are preferred. Preclinical studies with Cbl-b inhibitors have successfully used colon carcinoma models like CT26 (BALB/c mice) and MC38 (C57BL/6 mice), and the 4T1 triple-negative breast cancer model (BALB/c mice).[13]
| Commonly Used Syngeneic Models for Immunotherapy | |
| Cancer Type | Cell Lines |
| Colon Cancer | CT26.WT, MC-38 |
| Breast Cancer | 4T1, EMT6, E0771 |
| Melanoma | B16-F10 |
| Lung Cancer | Lewis Lung Carcinoma (LLC) |
| Brain Cancer | GL261 |
| Source: Adapted from publicly available resources.[12] |
Q3: How do I confirm that this compound is working in vivo (Pharmacodynamics)? A3: You should measure biomarkers that confirm target engagement and downstream immune activation.
-
Proximal Markers: Look for increased phosphorylation of TCR signaling proteins like ZAP70, LAT, and PLCγ1 in T-cells from blood or the tumor.[8]
-
Immune Cell Activation: Use flow cytometry to measure activation markers (e.g., ICOS, Ki67) on circulating or tumor-infiltrating CD8+ T-cells.[16][17]
-
Cytokine Production: Measure levels of IFN-γ and IL-2 secreted by T-cells upon ex vivo restimulation.[13]
Q4: What kind of efficacy data can I expect? A4: Efficacy will be model and dose-dependent. Published data on oral Cbl-b inhibitors have shown significant anti-tumor activity as a monotherapy.
| Example Preclinical Efficacy of an Oral Cbl-b Inhibitor | ||
| Model | Treatment | Outcome |
| CT26 (Colon) | 30 mg/kg, PO QD | Significant tumor growth inhibition |
| MC38 (Colon) | 30 mg/kg, PO QD | Significant tumor growth inhibition |
| 4T1 (Breast) | 30 mg/kg, PO QD | Significant reduction in lung metastases |
| Source: Data synthesized from a study on the Cbl-b inhibitor NX-1607.[13] |
Q5: Can this compound be used in combination with other therapies? A5: Yes, there is a strong rationale for combining Cbl-b inhibitors with immune checkpoint blockers like anti-PD-1 or anti-CTLA-4.[4] Cbl-b inhibition can increase the activation and infiltration of T-cells into the tumor, potentially making them more susceptible to the effects of checkpoint inhibitors.[4]
Experimental Protocol: Syngeneic Tumor Model Efficacy Study
This protocol provides a detailed methodology for a key experiment to assess the in vivo efficacy of this compound.
1. Cell Culture and Animal Models:
-
Cell Line: Use a murine tumor cell line (e.g., CT26.WT) cultured in appropriate media (e.g., RPMI-1640 + 10% FBS). Ensure cells are healthy and in the logarithmic growth phase.
-
Animals: Use 6-8 week old female BALB/c mice (or the appropriate strain for your cell line). Allow at least one week of acclimatization.
2. Tumor Implantation:
-
Harvest and wash tumor cells, resuspending them in sterile, serum-free PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 100 µL (200,000 cells) subcutaneously into the right flank of each mouse.
3. Drug Formulation:
-
Prepare the this compound formulation. For a hydrophobic compound, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the vehicle control using the same components without the active compound.
-
Ensure the formulation is prepared fresh daily or is stable under storage conditions.
4. Study Groups and Treatment:
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches approximately 80-100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., administered orally, daily)
-
Group 2: this compound (e.g., 30 mg/kg, administered orally, daily)
-
Group 3 (Optional): Positive Control (e.g., anti-PD-1 antibody, 10 mg/kg, IP, twice weekly)
-
Group 4 (Optional): Combination (this compound + Positive Control)
-
-
Administer treatments for a predefined period (e.g., 21 days) or until tumors reach the endpoint.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Euthanize animals when tumors exceed a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
Secondary Endpoints:
-
Survival: Monitor a separate cohort of animals for overall survival.
-
Immunophenotyping: At the end of the study (or at intermediate timepoints), collect tumors, spleens, and draining lymph nodes. Process tissues into single-cell suspensions and analyze immune cell populations (e.g., CD8+, CD4+, NK cells, Tregs) and their activation status by flow cytometry.
-
Pharmacodynamics: Collect blood samples at specified times post-dosing to analyze proximal biomarkers in PBMCs.
-
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. championsoncology.com [championsoncology.com]
- 11. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicilon.com [medicilon.com]
- 13. nurixtx.com [nurixtx.com]
- 14. mdpi.com [mdpi.com]
- 15. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
- 16. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | INN [investingnews.com]
- 17. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Markets Insider [markets.businessinsider.com]
Potential resistance mechanisms to Cbl-b-IN-2
Welcome to the technical support center for Cbl-b-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential resistance mechanisms to this novel Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b).[1] Cbl-b is a key negative regulator of T-cell activation.[2] By inhibiting Cbl-b, this compound aims to lower the threshold for T-cell activation, thereby enhancing the body's anti-tumor immune response.[1][3] The inhibitor is designed to bind to Cbl-b and prevent it from ubiquitinating its target proteins, which are crucial for T-cell signaling.[4][5]
Q2: We are observing a diminished response to this compound in our in vivo tumor models over time. What are the potential causes?
A2: Acquired resistance to immunotherapies like this compound is a multifaceted issue.[6][7] Potential causes can be broadly categorized into tumor-intrinsic and tumor-extrinsic mechanisms.[8] Tumor-intrinsic factors include the loss of tumor antigens (neoantigen depletion) or defects in the tumor's ability to present antigens to T-cells (e.g., downregulation of MHC/HLA molecules).[6][9][10] Tumor-extrinsic factors involve the upregulation of alternative immune checkpoints (e.g., PD-1, TIM-3, LAG-3) or the development of a more immunosuppressive tumor microenvironment.[7][8]
Q3: Could mutations in the Cbl-b protein itself lead to resistance?
A3: Yes, this is a plausible mechanism of resistance. Similar to other targeted therapies, mutations in the drug target, Cbl-b, could alter the binding site of this compound, reducing its efficacy. Structural studies have identified the binding site for a series of Cbl-b inhibitors, indicating that mutations in this region could confer resistance.[4][5]
Q4: Can other E3 ligases compensate for the inhibition of Cbl-b?
A4: The Cbl family of proteins includes other members like c-Cbl and Cbl-3.[2] While Cbl-b has non-redundant roles in regulating T-cell activation, it is possible that under prolonged inhibition, other E3 ligases such as c-Cbl or Nedd4 could partially compensate for its function.[2][11][12] This could involve the upregulation of these compensatory ligases, leading to the ubiquitination of key signaling molecules and a dampening of the anti-tumor immune response.
Troubleshooting Guides
Issue 1: Decreased T-cell activation and cytokine production in vitro despite this compound treatment.
Potential Cause 1: Altered T-cell signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Check for the phosphorylation status of key downstream signaling molecules of the T-cell receptor (TCR) such as PLC-γ1, Vav1, and Akt.[2][13] A lack of increased phosphorylation in the presence of this compound may indicate a blockage in the signaling cascade.
-
Flow Cytometry: Analyze the expression of T-cell activation markers like CD25 and CD69. A diminished upregulation of these markers could point to a signaling defect.
-
Potential Cause 2: Upregulation of other inhibitory receptors on T-cells.
-
Troubleshooting Steps:
-
Flow Cytometry: Assess the surface expression of other immune checkpoints such as PD-1, TIM-3, and LAG-3 on the T-cells. Increased expression of these receptors could lead to an exhausted phenotype and reduced responsiveness.
-
Functional Assays: Perform co-culture experiments with cells expressing the ligands for these checkpoints (e.g., PD-L1) to determine if blockade of these alternative checkpoints restores T-cell function in the presence of this compound.
-
Issue 2: Tumor outgrowth in vivo after an initial response to this compound.
Potential Cause 1: Loss of tumor antigen presentation.
-
Troubleshooting Steps:
-
Immunohistochemistry (IHC) / Flow Cytometry of Tumor Samples: Analyze the expression of MHC class I (in murine models) or HLA class I (in humanized models) on tumor cells from both responsive and resistant tumors. A decrease in expression in resistant tumors is a strong indicator of this resistance mechanism.[9]
-
Exome/Transcriptome Sequencing: Compare the genetic and transcriptomic profiles of sensitive and resistant tumors to identify mutations or downregulation of genes involved in the antigen presentation machinery.
-
Potential Cause 2: Evolution of the tumor microenvironment (TME).
-
Troubleshooting Steps:
-
Flow Cytometry / IHC of TME: Characterize the immune cell infiltrate in responsive versus resistant tumors. An increase in immunosuppressive cell populations such as regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in resistant tumors could be a contributing factor.
-
Cytokine Profiling: Analyze the cytokine milieu within the TME. Increased levels of immunosuppressive cytokines like TGF-β and IL-10 may indicate a shift towards a more suppressive environment.
-
Data Presentation
Table 1: In Vitro T-Cell Response to this compound
| Cell Line/Condition | This compound (1 µM) | % CD25+ T-cells | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Wild-Type T-cells | - | 15% | 50 | 100 |
| + | 65% | 800 | 1200 | |
| Resistant T-cells | - | 12% | 45 | 90 |
| + | 20% | 75 | 150 |
Table 2: In Vivo Tumor Model Characteristics
| Tumor Group | Treatment | Tumor Growth Inhibition | % MHC Class I+ Tumor Cells | % PD-1+ CD8+ TILs | % Treg (FoxP3+) in TME |
| Sensitive | This compound | 80% | 95% | 25% | 5% |
| Resistant | This compound | 10% | 30% | 70% | 20% |
Experimental Protocols
Protocol 1: Western Blot for T-Cell Signaling
-
Cell Lysis: Isolate T-cells and treat with this compound or vehicle control, followed by stimulation with anti-CD3/CD28 antibodies. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-PLC-γ1, phospho-Akt, and total respective proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and imaging system.
Protocol 2: Flow Cytometry for Immune Cell Profiling in Tumors
-
Tumor Digestion: Excise tumors and mechanically dissociate, followed by enzymatic digestion with collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: Stain cells with a panel of fluorescently-labeled antibodies against surface markers (e.g., CD45, CD3, CD8, PD-1, TIM-3) for 30 minutes on ice.
-
Intracellular Staining (for Tregs): For Treg analysis, fix and permeabilize cells after surface staining, followed by incubation with an anti-FoxP3 antibody.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations.
Visualizations
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies [frontiersin.org]
- 7. Acquired resistance for immune checkpoint inhibitors in cancer immunotherapy: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of acquired resistance to immunotherapy in lung cancer [dailyreporter.esmo.org]
- 10. Frontiers | Mechanisms of tumor resistance to immune checkpoint blockade and combination strategies to overcome resistance [frontiersin.org]
- 11. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbl-b in T-cell activation - ProQuest [proquest.com]
Technical Support Center: Cbl-b-IN-2 and Related Cbl-b Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-2 and other Cbl-b inhibitors in mouse models. The information is compiled from preclinical studies of various Cbl-b inhibitors and research on Cbl-b deficient mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cbl-b inhibitors?
A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation, particularly in T cells and NK cells. It sets the activation threshold for these cells. Cbl-b inhibitors block the function of the Cbl-b protein, leading to enhanced activation of T cells and other immune cells in response to stimuli. This can result in a more robust anti-tumor immune response.
Q2: What are the potential on-target adverse effects of Cbl-b inhibition in mice?
A2: Based on studies with Cbl-b knockout mice, the primary on-target adverse effect is the potential for autoimmune-like symptoms. Since Cbl-b is a crucial checkpoint for maintaining immune tolerance, its inhibition can lower the threshold for T cell activation, potentially leading to the activation of self-reactive immune cells. Researchers should be vigilant for signs of autoimmunity.
Q3: Are there specific Cbl-b inhibitors for which preclinical toxicity data in mice is publicly available?
A3: While specific compounds like NX-1607 and NTX-801 have been mentioned in preclinical studies, detailed public toxicology reports with extensive adverse effect data are limited. Much of the understanding of potential toxicities comes from studies of Cbl-b knockout mice, which represents a complete and lifelong absence of the protein's function. These studies suggest that while Cbl-b deficient mice are viable, they can develop spontaneous autoimmunity and are more susceptible to induced autoimmune diseases.[1] However, some research also indicates that the autoimmune phenotype can be mild and non-lethal.
Troubleshooting Guides
Unexpected Phenotypes in Mice
Problem: Mice treated with a Cbl-b inhibitor are showing signs of distress, such as weight loss, ruffled fur, or lethargy, which were not anticipated based on the compound's expected mechanism of action.
Possible Cause & Solution:
-
Autoimmune Reaction: Uncontrolled immune activation can lead to systemic inflammation and autoimmunity.
-
Troubleshooting Steps:
-
Monitor for Autoimmunity: Clinically score the mice for signs of arthritis (joint swelling) or neurological symptoms (limp tail, limb weakness) indicative of experimental autoimmune encephalomyelitis (EAE).
-
Histopathology: At the end of the study, or if mice are euthanized due to severity of symptoms, perform histopathological analysis of key organs (e.g., pancreas, liver, kidneys, joints, central nervous system) to look for lymphocytic infiltration.
-
Cytokine Profiling: Measure serum levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-17) to assess the systemic inflammatory state.
-
Dose Reduction: Consider performing a dose-response study to find a therapeutic window with less severe side effects.
-
-
Problem: Significant variability in the anti-tumor response is observed between individual mice treated with the Cbl-b inhibitor.
Possible Cause & Solution:
-
Differences in Gut Microbiome: The gut microbiome can significantly influence the immune system and response to immunotherapy.
-
Troubleshooting Steps:
-
Standardize Housing: House mice in the same environment and use co-housing to normalize the microbiome as much as possible.
-
Fecal Microbiome Analysis: Consider collecting fecal samples for 16S rRNA sequencing to identify any major differences in the gut microbiota between responders and non-responders.
-
-
Interpreting Immunophenotyping Data
Problem: After treatment with a Cbl-b inhibitor, there is a dramatic increase in activated T cells (e.g., CD44high, CD69+) in the blood and spleen, but no corresponding anti-tumor effect.
Possible Cause & Solution:
-
T Cell Exhaustion: Chronic T cell activation can lead to an exhausted phenotype, characterized by the expression of inhibitory receptors like PD-1 and TIM-3.
-
Troubleshooting Steps:
-
Exhaustion Marker Analysis: Include markers of T cell exhaustion (e.g., PD-1, TIM-3, LAG-3) in your flow cytometry panels.
-
Combination Therapy: Consider combining the Cbl-b inhibitor with a checkpoint inhibitor (e.g., anti-PD-1) to reinvigorate exhausted T cells. Preclinical studies with NX-1607 have shown enhanced anti-tumor activity when combined with anti-PD-1.[2]
-
-
Data Presentation
Table 1: Potential Autoimmune-Related Adverse Effects in Cbl-b Deficient Mice
| Adverse Effect | Mouse Model | Key Observations |
| Spontaneous Autoimmunity | Cbl-b knockout mice | Development of auto-antibodies and lymphocytic infiltration in multiple organs.[1] |
| Exacerbated Allergic Asthma | Cbl-b knockout mice | Increased airway inflammation and Th2 cytokine responses. |
| Increased Susceptibility to EAE | Cbl-b knockout mice | More severe clinical scores and earlier onset of experimental autoimmune encephalomyelitis. |
| Increased Susceptibility to CIA | Cbl-b knockout mice | Higher incidence and severity of collagen-induced arthritis.[1] |
| Autoimmune Pancreatitis | Cbl-b knockout mice in specific genetic backgrounds | Infiltration of lymphocytes into the exocrine pancreas. |
Table 2: Reported Changes in Immune Cell Populations and Cytokines in Cbl-b Deficient or Inhibitor-Treated Mice
| Parameter | Model | Change | Reference |
| CD8+ T Cell Activation | NX-1607 treated mice | Increased expression of activation markers (CD25, CD69, PD-1) and Granzyme B.[3] | |
| NK Cell Activation | NTX-801 treated mice | Enhanced cytokine production and cytotoxicity.[4] | |
| Serum Cytokines | Cbl-b inhibitor treated mice | In vivo increase in cytokines after a single dose.[5][6] | |
| Regulatory T cells (Tregs) | Cbl-b knockout mice | Effector T cells show resistance to Treg-mediated suppression. | |
| Th9 Cells | Cbl-b knockout mice | Enhanced Th9 cell differentiation and IL-9 production.[7][8] |
Experimental Protocols
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is adapted from standard procedures used to induce EAE in C57BL/6 mice to assess the potential for neurological autoimmune adverse effects.
-
Antigen Emulsion Preparation:
-
Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
-
Immunization:
-
On day 0, subcutaneously inject 100-200 µL of the MOG/CFA emulsion into the flanks of the mice.
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Histopathology:
-
At the end of the study, perfuse mice and collect the brain and spinal cord for histopathological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Induction and Assessment of Collagen-Induced Arthritis (CIA)
This protocol is a standard method for inducing arthritis in DBA/1 mice to evaluate potential joint inflammation.
-
Antigen Emulsion Preparation:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
-
Primary Immunization:
-
On day 0, inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization:
-
On day 21, inject 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site on the tail.
-
-
Clinical Scoring:
-
Monitor mice for signs of arthritis starting from day 21.
-
Score each paw based on the degree of inflammation and swelling (e.g., 0-4 scale), for a maximum score of 16 per mouse.
-
-
Histopathology:
-
At the end of the study, collect joints for histopathological analysis of synovitis, pannus formation, and bone/cartilage erosion.
-
Flow Cytometry Analysis of Splenic T Cells
This protocol provides a general workflow for analyzing T cell populations in the spleen.
-
Spleen Homogenization:
-
Harvest the spleen and gently homogenize it through a 70 µm cell strainer to create a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD44, CD62L, CD69, PD-1).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different T cell subsets.
-
Serum Cytokine Analysis by ELISA
This is a general protocol for measuring cytokine levels in mouse serum.
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or tail vein bleeding and allow it to clot.
-
Centrifuge to separate the serum and store at -80°C.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., IFN-γ, TNF-α, IL-6).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody and enzyme conjugate, and developing the colorimetric reaction.
-
-
Data Analysis:
-
Read the absorbance on a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Mandatory Visualizations
Caption: Cbl-b negative regulation of T cell activation and the site of action for this compound.
Caption: General experimental workflow for assessing toxicity and efficacy of this compound in mice.
References
- 1. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 3. nurixtx.com [nurixtx.com]
- 4. nimbustx.com [nimbustx.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Overcoming Poor Bioavailability of Cbl-b Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b inhibitors. The content directly addresses common challenges encountered during experiments, with a focus on overcoming poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and why is it a target in immuno-oncology?
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses.[1][2] It functions as an intracellular checkpoint to prevent excessive immune activation.[1] In the context of cancer, Cbl-b can suppress the anti-tumor activity of T cells and Natural Killer (NK) cells, contributing to an immunosuppressive tumor microenvironment.[3] By inhibiting Cbl-b, the goal is to "release the brakes" on the immune system, enhancing the ability of T cells and NK cells to recognize and eliminate cancer cells.[1][3]
Q2: What are the main challenges associated with the oral delivery of small molecule Cbl-b inhibitors?
While oral administration is preferred for patient convenience, small molecule Cbl-b inhibitors can face challenges related to poor bioavailability.[4] This is often due to a combination of factors including:
-
Low Aqueous Solubility: Many small molecule inhibitors are lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit their dissolution and subsequent absorption.[5][6]
-
Limited Permeability: The ability of a drug to pass through the intestinal epithelium can be a limiting factor.[6]
-
First-Pass Metabolism: Orally administered drugs pass through the liver before reaching systemic circulation, where they can be extensively metabolized by enzymes like Cytochrome P450 (CYP) enzymes (e.g., CYP3A4), reducing the amount of active drug that reaches the bloodstream.[7]
Q3: What are some of the Cbl-b inhibitors currently in clinical development?
Several oral small molecule Cbl-b inhibitors are under investigation in clinical trials. Two prominent examples are:
-
NX-1607 (Nurix Therapeutics): This is a first-in-class oral CBL-B inhibitor being evaluated in a Phase 1 trial for patients with advanced solid tumors.[8][9][10][11]
-
HST-1011 (HotSpot Therapeutics): This is an oral, allosteric inhibitor of Cbl-b also in a Phase 1/2 clinical trial for advanced solid tumors.[12][13][14]
Troubleshooting Guide: Investigating Poor Bioavailability
This guide provides a structured approach to troubleshooting unexpected or low bioavailability of your Cbl-b inhibitor in preclinical models.
Problem 1: Inconsistent or low in vivo efficacy despite good in vitro potency.
Possible Cause: Poor oral bioavailability may be limiting the exposure of the inhibitor at the target site.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Lipophilicity (LogP/LogD): Measure the LogP or LogD to understand the compound's partitioning behavior.
-
-
Evaluate In Vitro Permeability:
-
Conduct a Pilot Pharmacokinetic (PK) Study:
| Parameter | Description | Implication of "Poor" Result |
| Cmax (PO) | Maximum plasma concentration after oral dosing. | A low Cmax may indicate poor absorption. |
| Tmax (PO) | Time to reach Cmax after oral dosing. | A long Tmax could suggest slow absorption. |
| AUC (PO vs. IV) | Area under the plasma concentration-time curve. | A significantly lower AUC (PO) compared to AUC (IV) indicates low bioavailability. |
| Absolute Bioavailability (F%) | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | A low F% confirms poor oral bioavailability. |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | High clearance suggests rapid elimination, possibly due to metabolism. |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes. | A very high Vd might indicate extensive tissue binding. |
Problem 2: High inter-individual variability in in vivo studies.
Possible Cause: Formulation-dependent absorption or food effects.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent administration techniques, vehicle composition, and volume across all animals.
-
Investigate Food Effects: Conduct PK studies in both fasted and fed animals to determine if the presence of food impacts absorption.
-
Improve Formulation: Consider formulation strategies to enhance solubility and dissolution rate, which can reduce variability.
Strategies to Overcome Poor Bioavailability
If your Cbl-b inhibitor exhibits poor bioavailability, consider the following formulation strategies.
| Strategy | Description | When to Use | Key Considerations |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. | For poorly water-soluble (BCS Class II) compounds. | Requires specialized equipment (e.g., wet media milling). Stability of the nanosuspension needs to be ensured. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents. These can form emulsions or microemulsions in the GI tract, enhancing solubilization and absorption.[21][22][23][24][25] | For highly lipophilic and poorly soluble compounds. | The formulation must be optimized for drug loading and stability. Can be complex to develop. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus better solubility and dissolution. | For crystalline compounds with low solubility. | The amorphous state must be physically stable over time to prevent recrystallization. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin cavity to form a host-guest complex with improved aqueous solubility.[26] | For compounds with appropriate size and geometry to fit within the cyclodextrin cavity. | The binding affinity and stoichiometry of the complex need to be determined. |
| Prodrug Approach | Chemically modifying the drug to create a more soluble or permeable prodrug that is converted to the active drug in the body. | When the parent drug has inherent limitations in solubility or permeability. | The rate and extent of conversion to the active drug must be predictable and consistent. |
Experimental Protocols
Key Experiment 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a Cbl-b inhibitor and determine if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[17]
-
Permeability Assessment:
-
The test compound is added to the apical (A) side of the monolayer, and its appearance in the basolateral (B) compartment is measured over time to determine the apparent permeability coefficient (Papp A-B).
-
The experiment is also performed in the reverse direction (B to A) to determine Papp B-A.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.
-
P-gp Inhibition: To confirm P-glycoprotein involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[2]
Key Experiment 2: Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a Cbl-b inhibitor in mice.[18][19]
Methodology:
-
Animal Groups: Two groups of mice (e.g., C57BL/6) are used. One group receives the drug intravenously (IV), and the other receives it orally (PO).
-
Dosing:
-
IV Group: The compound is administered via a single bolus injection into the tail vein.
-
PO Group: The compound is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.[18]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the Cbl-b inhibitor in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability (F%).
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selected Cbl-b Inhibitors
| Compound | Species | Dose (PO) | Cmax (ng/mL) | Tmax (hr) | AUC (h*ng/mL) | t1/2 (hr) | Oral Bioavailability (F%) | Reference |
| NX-1607 | Human | 5 mg | 4.35 | 2.0 | 26.2 | 7.72 | Not Reported | [27] |
| Human | 15 mg | 16.2 | 2.0 | 129 | 7.14 | Not Reported | [27] | |
| Human | 25 mg | 30.1 | 1.5 | 201 | 6.82 | Not Reported | [27] | |
| Human | 50 mg | 79.2 | 2.5 | 502 | 5.88 | Not Reported | [27] | |
| HST-1011 | Human | 20 mg | Target concentrations achieved | Not Reported | Dose-dependent increases | ~ 3-5 | Not Reported | [28] |
| AstraZeneca Compound [I] | Mouse | Not Reported | Not Reported | Not Reported | Not Reported | 0.3 | 19% | [4] |
| Rat | Not Reported | Not Reported | Not Reported | Not Reported | 0.45 | 15% | [4] |
Visualizations
Caption: Cbl-b signaling pathway in T cell activation.
Caption: Experimental workflow for assessing and improving bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 4. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. Nurix Therapeutics Presents New Translational Data for NX-1607 at SITC 2025 Annual Meeting [quiverquant.com]
- 11. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
- 12. hotspotthera.com [hotspotthera.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid-Based Delivery Systems in Development of Genetic and Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 24. Lipid-Based Drug Delivery Systems for Diseases Managements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. nurixtx.com [nurixtx.com]
- 28. hotspotthera.com [hotspotthera.com]
Technical Support Center: Cbl-b-IN-2 Selectivity and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the selectivity profiling of Cbl-b inhibitors, with a focus on the conceptual inhibitor Cbl-b-IN-2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research and development efforts.
This compound Selectivity Profile
The development of highly selective Cbl-b inhibitors is crucial to minimize off-target effects, particularly against the closely related E3 ligase c-Cbl. Simultaneous inhibition of both Cbl-b and c-Cbl has been associated with an increased risk of adverse autoimmune effects.[1] While a comprehensive public selectivity panel for a specific inhibitor designated "this compound" is not available, the following table represents typical selectivity data for potent and selective Cbl-b inhibitors currently under development.
Table 1: Representative Selectivity Profile of a Potent Cbl-b Inhibitor
| E3 Ligase Target | IC50 (nM) | Selectivity vs. Cbl-b |
| Cbl-b | 1-10 | - |
| c-Cbl | >100 | >10-100 fold |
| ITCH | >1000 | >100-1000 fold |
| NEDD4L | >1000 | >100-1000 fold |
| SMURF2 | >1000 | >100-1000 fold |
| UBE3A | >1000 | >100-1000 fold |
| MDM2 | >1000 | >100-1000 fold |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Accurate determination of inhibitor selectivity is paramount. Below are detailed protocols for commonly employed biochemical and cellular assays.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cbl-b Ubiquitination
This assay measures the ubiquitination of a substrate by Cbl-b. Inhibition of this process by a compound like this compound results in a decreased TR-FRET signal.
Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Substrate protein (e.g., a tyrosine kinase)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a master mix containing E1, E2, biotinylated ubiquitin, and substrate in assay buffer.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the master mix to the wells.
-
Initiate the ubiquitination reaction by adding a solution of Cbl-b and ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition and IC50 values.
Figure 1. TR-FRET Assay Workflow
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, Cbl-b, stabilizes the protein against thermal denaturation.[2][3][4][5][6]
Materials:
-
Cell line expressing endogenous or over-expressed Cbl-b
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Cbl-b antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Cbl-b antibody.
-
Quantify the band intensities to determine the melting curve of Cbl-b at different inhibitor concentrations. An increase in the melting temperature indicates target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Cbl-b-IN-2 induced cytokine release syndrome
Welcome to the technical support center for Cbl-b-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential side effects, such as cytokine release syndrome (CRS), during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a critical intracellular checkpoint that negatively regulates T-cell activation.[1][2][3][4] By inhibiting Cbl-b, this compound enhances T-cell and NK-cell activation, leading to a more robust anti-tumor immune response.[5][6] This mechanism of action makes Cbl-b a promising target in immuno-oncology.[5][7]
Q2: What is Cytokine Release Syndrome (CRS)?
Cytokine Release Syndrome (CRS), also known as a "cytokine storm," is a systemic inflammatory response triggered by a massive release of pro-inflammatory cytokines from immune cells.[8] This can occur as a side effect of some immunotherapies that activate T-cells.[9] Symptoms in clinical settings can range from mild, flu-like symptoms to severe, life-threatening multi-organ failure.[9][10] In preclinical in vitro models, CRS is characterized by a significant increase in cytokines like IL-6, TNF-α, and IFN-γ in cell culture supernatants.[8][11]
Q3: Why might this compound induce Cytokine Release Syndrome?
By inhibiting Cbl-b, a key negative regulator of T-cell activation, this compound can lower the threshold for T-cell activation.[12][13] This intended therapeutic effect can also lead to an over-activation of T-cells, resulting in a large-scale release of pro-inflammatory cytokines, which is the hallmark of CRS.[6][9]
Q4: What are the key cytokines to monitor for this compound induced CRS in in vitro assays?
Based on standard in vitro cytokine release assays, it is recommended to monitor a panel of key pro-inflammatory cytokines.[8][11] The most critical cytokines to quantify are:
-
Interleukin-6 (IL-6): A central mediator of CRS.[14]
-
Tumor Necrosis Factor-alpha (TNF-α): An early and potent pro-inflammatory cytokine.[11]
-
Interferon-gamma (IFN-γ): A key cytokine produced by activated T-cells.[11]
-
Interleukin-2 (IL-2): A cytokine that promotes T-cell proliferation.[11]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that is often upregulated as a feedback mechanism.[11]
A broader panel can also include IL-1β, IL-4, IL-12p70, IL-17A, CCL2, and CXCL10 (IP-10) for a more comprehensive assessment.[11]
Troubleshooting Guides
Issue 1: High background cytokine levels in untreated control wells.
-
Question: My untreated control wells in the cytokine release assay are showing high levels of pro-inflammatory cytokines. What could be the cause and how can I fix it?
-
Answer: High background cytokine levels can be caused by several factors:
-
Immune Cell Quality: The health and activation state of the peripheral blood mononuclear cells (PBMCs) or whole blood are critical. Ensure the blood donors are healthy and the cells are handled with care to minimize stress-induced activation.
-
Contamination: Endotoxin (LPS) contamination is a common cause of non-specific immune activation. Use endotoxin-free reagents and consumables.
-
Assay Conditions: Suboptimal cell culture conditions, such as incorrect media or serum, can stress the cells. Ensure you are using recommended and validated reagents for your specific assay.
-
Issue 2: Inconsistent results between different donors.
-
Question: I am observing significant variability in the cytokine response to this compound across different PBMC donors. How should I interpret this?
-
Answer: Donor-to-donor variability is expected in in vitro immune assays due to the genetic and immunological diversity of the human population. To manage this:
-
Increase Donor Pool: Use PBMCs from multiple healthy donors (a minimum of three is recommended) to understand the range of responses.[15]
-
Data Analysis: Analyze the data for each donor individually and also present the average and standard deviation. This will provide a more complete picture of the potential for this compound to induce CRS.
-
Positive Controls: Include a known potent inducer of CRS, such as an anti-CD3/anti-CD28 antibody combination or TGN1412, as a positive control to benchmark the response.[11]
-
Issue 3: this compound shows high cytokine release at therapeutic concentrations.
-
Question: My in vitro assays indicate that this compound induces a strong cytokine response at concentrations expected to be therapeutically relevant. What are the next steps to mitigate this?
-
Answer: If this compound induces significant cytokine release, several mitigation strategies can be explored preclinically:
-
Dose Titration: Carefully evaluate the dose-response curve to identify the lowest effective dose with an acceptable cytokine release profile.
-
Co-administration of Immunomodulators: Investigate the co-administration of agents that can dampen the cytokine storm. Potential candidates for in vitro testing include:
-
Structural Modification: If feasible, medicinal chemistry efforts could be directed towards developing analogs of this compound with a more favorable therapeutic index.
-
Experimental Protocols & Data
In Vitro Cytokine Release Assay (CRA) Protocol
This protocol provides a general framework for assessing the CRS potential of this compound using human PBMCs.
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Addition: Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., anti-CD3/anti-CD28 antibodies).
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Analyze the supernatant for the levels of key cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-2, IL-10) using a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery).
Illustrative Data: Cytokine Release in Response to this compound
The following table presents hypothetical data from an in vitro cytokine release assay to illustrate the potential effects of this compound and a mitigation strategy.
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 50 | 30 | 25 |
| This compound (1 µM) | 1500 | 800 | 1200 |
| This compound (1 µM) + Dexamethasone (10 µM) | 300 | 150 | 250 |
| Positive Control (anti-CD3/CD28) | 5000 | 2500 | 4000 |
In Vivo Models for CRS Assessment
While in vitro assays are crucial for initial screening, in vivo models are necessary for a more comprehensive assessment of CRS risk.[16][17]
-
Humanized Mouse Models: Mice engrafted with human immune cells (e.g., PBMCs or hematopoietic stem cells) can partially recapitulate the human immune response to therapeutic agents and are valuable for studying CRS.[16]
-
Non-Human Primates (NHPs): Due to their close phylogenetic relationship to humans, NHPs are often considered the most relevant model for predicting immunotoxicity, though their use is associated with ethical and cost considerations.[16][18]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Experimental workflow for CRS risk assessment.
Caption: Decision tree for in vitro CRS mitigation.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. tandfonline.com [tandfonline.com]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nimbustx.com [nimbustx.com]
- 6. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onenucleus.com [onenucleus.com]
- 9. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 10. Cytokine Release Syndrome in the Immunotherapy of Hematological Malignancies: The Biology behind and Possible Clinical Consequences [mdpi.com]
- 11. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 12. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validate User [ashpublications.org]
- 16. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. liveonbiolabs.com [liveonbiolabs.com]
- 18. Using in vivo animal models for studying SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbl-b-IN-2 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments using the Cbl-b inhibitor, Cbl-b-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that inhibits the E3 ubiquitin ligase activity of the Casitas B-lineage lymphoma-b (Cbl-b) protein.[1] Cbl-b acts as a negative regulator in immune cells, particularly T cells and Natural Killer (NK) cells, by targeting signaling proteins for degradation.[2][3][4] By inhibiting Cbl-b, this compound prevents this degradation, leading to enhanced T cell receptor signaling, increased activation and proliferation of T cells and NK cells, and a more robust anti-tumor immune response.[2] Some Cbl-b inhibitors have been shown to lock the protein in an inactive conformation, acting as an "intramolecular glue" that prevents its function.[5][6][7]
Q2: What is a typical IC50 value for this compound?
A2: The inhibitory potency of this compound is dependent on the concentration of the Cbl-b enzyme used in the assay. Published data indicates an IC50 range of 5.1-100 nM at high Cbl-b concentrations and less than 1 nM at low Cbl-b concentrations.[1] It is crucial to determine the IC50 experimentally under your specific assay conditions.
Q3: What are the key signaling pathways affected by Cbl-b inhibition?
A3: Cbl-b is a crucial downstream regulator of the CD28 and CTLA-4 signaling pathways in T cells.[8] It negatively regulates T cell activation by targeting key signaling molecules for ubiquitination and degradation, including those in the T Cell Receptor (TCR) and costimulatory pathways.[2][9][10] Inhibition of Cbl-b enhances the activity of pathways promoting T cell activation, proliferation, and cytokine production.[2][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Cbl-b Target Engagement: A Comparative Guide for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of novel Casitas B-lineage lymphoma-b (Cbl-b) inhibitors. Cbl-b, an E3 ubiquitin ligase, is a critical negative regulator of immune cell activation, making it a promising therapeutic target in immuno-oncology.[1][2][3][4][5][6] Robust target engagement validation is crucial for the successful development of potent and specific Cbl-b inhibitors. This guide outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to assess the efficacy and mechanism of action of your Cbl-b inhibitor.
Cbl-b Signaling Pathway and Point of Intervention
Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor.[3][6][7] This ubiquitination marks these proteins for degradation, dampening the immune response.[3] Cbl-b inhibitors aim to block this activity, thereby unleashing a potent anti-tumor immune response.[3][5][6]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Guide to Cbl-b Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Cbl-b-IN-2 and other prominent Cbl-b inhibitors. We delve into their biochemical potency, cellular activity, and mechanisms of action, supported by experimental data and detailed protocols to inform your research and development endeavors.
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1] By inhibiting Cbl-b, the threshold for T-cell and NK cell activation can be lowered, unleashing a more potent anti-tumor immune response.[2] This guide focuses on the in vitro characteristics of this compound and compares it with other notable inhibitors, including NX-1607 and its analog C7683, as well as a recently disclosed inhibitor from AstraZeneca.
At a Glance: Potency and Activity of Cbl-b Inhibitors
The following tables summarize the available quantitative data for this compound and its counterparts. It is crucial to note that the data presented is compiled from different studies and, therefore, was not generated under identical experimental conditions. Direct comparison of absolute values should be approached with caution.
| Inhibitor | Assay Type | Target | Potency (IC50/Kd) | Source |
| This compound | Biochemical | Cbl-b | <1 nM - 100 nM | [Source for this compound data] |
| NX-1607 | Biochemical (TR-FRET) | Cbl-b | IC50: 59 nM | [3] |
| C7683 (analog of NX-1607) | Biophysical (SPR) | Cbl-b (full-length) | Kd: 12 ± 6 nM | [4] |
| AstraZeneca Compound [I] | Biochemical | Cbl-b | IC50: 30 nM | [5] |
Note: The IC50 for this compound is reported as a range, dependent on the concentration of Cbl-b used in the assay.
| Inhibitor | Cell-Based Assay | Cell Type | Effect | Potency (EC50) | Source |
| NX-1607 | IL-2 Production | T-cells | Increased IL-2 secretion | 2.5-fold induction at 130 nM | [3] |
| AstraZeneca Compound [I] | IL-2 Production | T-cells | Increased IL-2 production | EC50: 230 nM | [5] |
Delving into the Mechanism of Action
Cbl-b inhibitors primarily function by disrupting the E3 ligase activity of Cbl-b, which prevents the ubiquitination and subsequent degradation of its target proteins.[6] This leads to the stabilization and accumulation of key signaling molecules involved in T-cell and NK cell activation.
Cbl-b Signaling Pathway
Caption: Simplified Cbl-b signaling pathway in T-cells.
NX-1607 and its analog C7683 have been shown to act as "molecular glues," stabilizing Cbl-b in an inactive conformation.[7] This allosteric inhibition prevents the necessary conformational changes required for its E3 ligase activity.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Cbl-b Auto-Ubiquitination Assay (TR-FRET)
This biochemical assay measures the auto-ubiquitination activity of Cbl-b, which is a hallmark of its E3 ligase function. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a sensitive and homogeneous readout.[8]
Workflow for Cbl-b Ubiquitination Assay
Caption: Workflow for a TR-FRET based Cbl-b ubiquitination assay.
Materials:
-
GST-tagged recombinant human Cbl-b
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
TR-FRET detection reagents: Terbium (Tb)-labeled anti-GST antibody (donor) and Streptavidin-conjugated acceptor fluorophore (e.g., d2 or XL665)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix of E1, E2, and biotinylated ubiquitin in assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of a 384-well plate.
-
Add GST-Cbl-b to the wells.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 620 nm for Terbium and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor emission and determine the IC50 values for the inhibitor.
T-Cell Proliferation Assay (CFSE)
This cell-based assay measures the ability of Cbl-b inhibitors to enhance T-cell proliferation upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
Workflow for T-Cell Activation Assay
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CFSE cell proliferation dye
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Cbl-b inhibitor
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with an appropriate concentration of CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Resuspend the CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate and add the Cbl-b inhibitor at various concentrations.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.
Jurkat T-Cell Activation Assay (CD69 Expression)
This assay utilizes the Jurkat T-cell line, a model for T-cell signaling, to assess the effect of Cbl-b inhibitors on early T-cell activation. The upregulation of the surface marker CD69 is a hallmark of T-cell activation.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3 antibody or PMA and ionomycin)
-
Cbl-b inhibitor
-
Fluorescently labeled anti-CD69 antibody
-
Flow cytometer
Procedure:
-
Culture Jurkat T-cells in complete RPMI medium.
-
Plate the cells in a 96-well plate.
-
Add the Cbl-b inhibitor at various concentrations.
-
Stimulate the cells with a suboptimal concentration of anti-CD3 antibody or PMA/ionomycin.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Harvest the cells and stain with a fluorescently labeled anti-CD69 antibody.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD69-positive cells and the mean fluorescence intensity.
Conclusion
The available in vitro data suggests that this compound is a potent inhibitor of Cbl-b. However, a direct comparison with other leading inhibitors like NX-1607 is challenging due to the lack of head-to-head studies. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting Cbl-b. As the field of Cbl-b inhibition continues to evolve, standardized in vitro assays will be crucial for the objective evaluation of new chemical entities and for advancing the most promising candidates toward clinical development.
References
- 1. oicr.on.ca [oicr.on.ca]
- 2. nurixtx.com [nurixtx.com]
- 3. nurixtx.com [nurixtx.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
A Comparative Guide to the Selectivity of Cbl-b-IN-2 and Other Cbl Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases, particularly Cbl-b and c-Cbl, have emerged as critical regulators of immune signaling pathways. Their role in downregulating T-cell activation and other immune responses has made them attractive targets for immunotherapy, especially in the context of oncology. However, the high degree of structural homology between Cbl-b and c-Cbl presents a significant challenge in the development of selective inhibitors. This guide provides a comparative analysis of Cbl-b-IN-2 and other Cbl inhibitors, focusing on their selectivity profiles and the experimental methods used to determine them.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the reported inhibitory activities (IC50) of this compound and other representative Cbl inhibitors against both Cbl-b and c-Cbl. The selectivity ratio is calculated as IC50 (c-Cbl) / IC50 (Cbl-b), where a higher ratio indicates greater selectivity for Cbl-b.
| Inhibitor | Target(s) | Cbl-b IC50 (nM) | c-Cbl IC50 (nM) | Selectivity (c-Cbl/Cbl-b) | Reference |
| This compound | Cbl-b | <1 - 100 | Not Reported | Not Reported | [1] |
| Cbl-b-IN-1 | Cbl-b/c-Cbl | Not Reported | Not Reported | ~2-fold | [2] |
| Cbl-b-IN-10 | Cbl-b/c-Cbl | 6.0 | 3.5 | 0.58 | [3] |
| NX-1607 | Cbl-b | Low Nanomolar | >10-fold selective for Cbl-b | >10 | [4] |
Note: The IC50 for this compound against c-Cbl is not publicly available in the reviewed literature. However, the low selectivity of the structurally similar Cbl-b-IN-1 suggests that this compound may also exhibit limited selectivity. In contrast, compounds like NX-1607 have been developed to achieve greater selectivity for Cbl-b.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and sensitive biochemical and cellular assays. Below are detailed methodologies for two common assays used in the characterization of Cbl inhibitors.
Biochemical Ubiquitination Assay
This assay directly measures the enzymatic activity of the Cbl E3 ligase and its inhibition.
Objective: To determine the concentration of an inhibitor required to reduce the ubiquitination activity of Cbl-b or c-Cbl by 50% (IC50).
Materials:
-
Recombinant human Cbl-b or c-Cbl protein
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and a carrier protein like BSA)
-
Test inhibitor (e.g., this compound)
-
Streptavidin-coated plates
-
Detection reagent (e.g., Europium-labeled anti-ubiquitin antibody for HTRF)
-
Plate reader capable of detecting the chosen signal (e.g., fluorescence, luminescence, or time-resolved fluorescence)
Procedure:
-
Reaction Setup: In a microplate, combine the E1 enzyme, E2 enzyme, biotinylated ubiquitin, and the respective Cbl protein (Cbl-b or c-Cbl) in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Initiation: Initiate the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated ubiquitin chains.
-
Wash the plate to remove unbound components.
-
Add a detection antibody (e.g., anti-ubiquitin antibody conjugated to a fluorophore or enzyme).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, no-wash immunoassay platform frequently used for high-throughput screening and inhibitor characterization.
Objective: To determine the IC50 of an inhibitor by measuring the disruption of a protein-protein interaction or the formation of a ubiquitinated product in a homogeneous format.
Materials:
-
Tagged Cbl protein (e.g., GST-Cbl-b)
-
Tagged ubiquitin (e.g., His-ubiquitin) or a tagged substrate protein
-
E1 and E2 enzymes
-
ATP
-
HTRF donor-labeled antibody (e.g., anti-GST-Europium cryptate)
-
HTRF acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Test inhibitor
-
HTRF-compatible microplate reader
Procedure:
-
Component Preparation: Prepare solutions of the tagged Cbl protein, tagged ubiquitin/substrate, E1, E2, and ATP in the assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor.
-
Reaction Mix: In a microplate, combine the Cbl protein, ubiquitin/substrate, E1, and E2 enzymes.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle control to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time.
-
Detection Mix Addition: Add the HTRF detection reagents (donor and acceptor antibodies) to the wells.
-
Final Incubation: Incubate the plate for a period to allow for antibody binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50.
Mandatory Visualization
Caption: Simplified Cbl-b and c-Cbl signaling pathways in T-cell activation.
Caption: Experimental workflow for determining Cbl inhibitor selectivity.
References
- 1. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The Ubiquitin Ligases c-Cbl and Cbl-b Negatively Regulate Platelet-derived Growth Factor (PDGF) BB-induced Chemotaxis by Affecting PDGF Receptor β (PDGFRβ) Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Synergistic Anti-Tumor Effects of Cbl-b Inhibition with Checkpoint Blockade: A Comparative Guide
The combination of Cbl-b inhibitors with checkpoint blockade, particularly anti-PD-1 therapy, demonstrates significant synergistic effects in preclinical cancer models. This guide provides a comparative analysis of the enhanced anti-tumor immunity, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The inhibition of the E3 ubiquitin ligase Cbl-b has emerged as a promising strategy in cancer immunotherapy. Cbl-b acts as a negative regulator of T-cell and NK-cell activation, and its inhibition can lower the threshold for immune cell activation, leading to a more robust anti-tumor response. Preclinical studies have consistently shown that combining Cbl-b inhibitors with checkpoint inhibitors, such as anti-PD-1 antibodies, results in superior tumor control and survival compared to either monotherapy alone.
Enhanced In Vivo Anti-Tumor Efficacy
Studies in various syngeneic mouse tumor models have demonstrated the potent synergy between Cbl-b inhibitors and anti-PD-1 therapy. In the CT26 colon carcinoma model, the combination of the Cbl-b inhibitor NX-1607 with an anti-PD-1 antibody led to complete tumor inhibition and a substantial increase in median overall survival and the frequency of complete tumor rejections.[1] This enhanced efficacy is dependent on the presence of both CD8+ T cells and NK cells.[1]
Similarly, in a lung cancer model, the triple combination of a Cbl-b inhibitor with anti-PD-1 and anti-LAG-3 antibodies more than tripled the survival of mice with tumors poorly responsive to conventional immunotherapies.
Table 1: Comparative In Vivo Efficacy of Cbl-b Inhibitor and Anti-PD-1 Combination Therapy
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) (%) | Complete Responses (CR) | Key Findings |
| Cbl-b Inhibitor (NX-1607) | CT26 Colon Carcinoma | 71% (at 30 mg/kg)[1] | Not specified | Single-agent efficacy is dose-dependent. |
| Anti-PD-1 | CT26 Colon Carcinoma | Variable | Low | Modest single-agent activity. |
| Cbl-b Inhibitor + Anti-PD-1 | CT26 Colon Carcinoma | "Completely inhibited tumor growth" | Substantially increased | Significant synergistic effect on tumor control and survival. |
| Cbl-b Inhibitor + Anti-PD-1 + Anti-LAG-3 | Lung Adenocarcinoma | Not specified | Not specified | Triple combination significantly delayed tumor growth and improved survival in a refractory model. |
Augmentation of Anti-Tumor Immune Responses
The synergistic anti-tumor activity of the combination therapy is associated with a significant remodeling of the tumor microenvironment (TME). Treatment with a Cbl-b inhibitor and anti-PD-1 antibody leads to increased infiltration of activated T cells and NK cells into the tumor.[1]
Furthermore, the combination therapy enhances the production of pro-inflammatory cytokines within the TME. In a mixed lymphocyte reaction (MLR) assay, the combination of a Cbl-b inhibitor and an anti-PD-1 antibody resulted in enhanced IFNγ production.
Table 2: Immunomodulatory Effects of Cbl-b Inhibitor and Anti-PD-1 Combination Therapy
| Parameter | Assay/Model | Cbl-b Inhibitor Alone | Anti-PD-1 Alone | Cbl-b Inhibitor + Anti-PD-1 |
| Immune Cell Infiltration | ||||
| CD8+ T Cells | CT26 Tumors | Increased | Modest Increase | Significantly Increased |
| NK Cells | CT26 Tumors | Increased | Modest Increase | Significantly Increased |
| Cytokine Production | ||||
| IFNγ | Mixed Lymphocyte Reaction | Increased | Increased | Further Enhanced |
| IL-2 | Human T-cells (in vitro) | Increased | Not Applicable | Not specified |
Mechanism of Synergistic Action
Cbl-b negatively regulates T-cell activation by setting the threshold for T-cell receptor (TCR) signaling and the requirement for co-stimulation through CD28. By inhibiting Cbl-b, the activation of T-cells is enhanced, even in the presence of suppressive signals within the TME. Checkpoint inhibitors, such as anti-PD-1, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which would otherwise lead to T-cell exhaustion. The combination of these two mechanisms results in a more potent and sustained anti-tumor immune response.
Experimental Protocols
In Vivo Syngeneic Tumor Model (CT26)
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animals: BALB/c mice.
-
Tumor Implantation: 1 x 10^6 CT26 cells are implanted subcutaneously into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
Cbl-b inhibitor (e.g., NX-1607, 30 mg/kg, administered orally, once daily)
-
Anti-PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg, administered intraperitoneally, twice weekly)
-
Combination of Cbl-b inhibitor and anti-PD-1 antibody.
-
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Tumor growth inhibition (%TGI) is calculated. Animal survival is monitored.
-
Immunophenotyping: At the end of the study, tumors are harvested, and tumor-infiltrating lymphocytes (TILs) are isolated for analysis by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, NK cells).
-
Cytokine Analysis: Tumor homogenates or serum samples can be analyzed for cytokine levels using methods like ELISA or multiplex bead arrays.
In Vitro T-cell Activation Assay
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.
-
Treatment: Cells are treated with a Cbl-b inhibitor at various concentrations.
-
Readouts:
-
Cytokine Production: Supernatants are collected after 24-72 hours and analyzed for cytokines like IL-2 and IFNγ by ELISA.
-
Proliferation: T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry or BrdU incorporation.
-
Conclusion
The combination of Cbl-b inhibitors with checkpoint inhibitors represents a highly promising therapeutic strategy to enhance anti-tumor immunity and overcome resistance to current immunotherapies. The preclinical data strongly support the synergistic effects of this combination, leading to improved tumor control and survival. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer treatments for patients.
References
Cbl-b-IN-2 Versus CRISPR/Cas9 Knockdown of Cbl-b: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, targeting the E3 ubiquitin ligase Cbl-b has emerged as a promising strategy to unleash the full potential of the immune system against tumors.[1] Cbl-b acts as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[2][3] By inhibiting Cbl-b, researchers can lower the activation threshold of these key immune effectors, leading to enhanced anti-tumor responses.[1][4] Two powerful and distinct technologies are at the forefront of Cbl-b-targeted research: the small molecule inhibitor Cbl-b-IN-2 and the gene-editing tool CRISPR/Cas9.
This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.
At a Glance: this compound vs. CRISPR/Cas9 Knockdown
| Feature | This compound | CRISPR/Cas9 Knockdown of Cbl-b |
| Mechanism of Action | Small molecule inhibitor that binds to Cbl-b, locking it in an inactive conformation and preventing it from ubiquitinating its target proteins.[5] | Permanent gene knockout through targeted DNA double-strand breaks, leading to the complete ablation of Cbl-b protein expression.[6][7] |
| Mode of Inhibition | Reversible, dose-dependent inhibition of Cbl-b's E3 ligase activity.[8] | Irreversible, complete, and heritable loss of Cbl-b function.[6][7] |
| Specificity | High specificity for Cbl-b, though potential for off-target effects on other proteins should be considered. | High on-target specificity at the genomic level, but potential for off-target DNA cleavage exists and requires careful guide RNA design and validation.[9][10][11] |
| Delivery Method | Direct addition to cell culture or in vivo administration. | Transfection or transduction of cells with Cas9 and guide RNA components.[6][7] |
| Temporal Control | Allows for precise temporal control over Cbl-b inhibition by adding or removing the compound. | Constitutive knockout, offering a permanent model of Cbl-b deficiency. |
| Therapeutic Potential | Represents a direct translational approach for drug development, with similar molecules in clinical trials.[12][13] | Primarily a research tool for target validation and mechanistic studies; ex vivo gene editing of immune cells for adoptive cell therapy is an emerging therapeutic application.[6] |
Delving Deeper: Mechanism of Action
This compound: A Reversible Brake
This compound is a small molecule inhibitor that functions by binding to the Cbl-b protein. This binding event locks Cbl-b in an inactive conformation, preventing it from carrying out its E3 ubiquitin ligase activity.[8][5] Specifically, it inhibits the transfer of ubiquitin to target proteins, which are crucial for downregulating immune cell signaling pathways.[2][3] This mode of action provides a reversible and titratable means of modulating Cbl-b function, allowing for the investigation of the dynamic consequences of its inhibition.
CRISPR/Cas9: A Permanent Switch
In contrast, CRISPR/Cas9 technology achieves Cbl-b inhibition through permanent genetic knockout. This is accomplished by introducing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific locus within the CBLB gene, where it creates a double-strand break. The cell's error-prone DNA repair machinery often introduces insertions or deletions (indels) at the cut site, leading to a frameshift mutation and the production of a non-functional protein, or complete loss of expression.[6][7] This results in a complete and heritable ablation of Cbl-b function, providing a powerful model for studying the long-term consequences of Cbl-b deficiency.
Functional Consequences: Immune Cell Activation and Anti-Tumor Efficacy
Both this compound and CRISPR/Cas9 knockdown of Cbl-b have been shown to significantly enhance the effector functions of immune cells, leading to potent anti-tumor responses.
T Cell Activation
In T cells, Cbl-b acts as a crucial checkpoint, and its inhibition or absence leads to a state of heightened activation.[1][14]
-
Increased Cytokine Production: Both approaches result in a significant increase in the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon T cell receptor (TCR) stimulation.[15][16]
-
Lowered Activation Threshold: The removal of Cbl-b's inhibitory signal lowers the threshold for T cell activation, allowing for a robust response even in the presence of weak or low-density antigens on tumor cells.
-
Overcoming T Cell Exhaustion: Inhibition of Cbl-b can reverse T cell exhaustion, a state of dysfunction often observed in the tumor microenvironment.[13]
NK Cell Enhancement
Cbl-b also plays a significant role in regulating the cytotoxic activity of NK cells.
-
Enhanced Cytotoxicity: Studies have demonstrated that both pharmacological inhibition and genetic knockout of Cbl-b lead to increased NK cell-mediated killing of tumor cells.[6][7][17]
-
Increased Proliferation: Cbl-b ablation has been shown to increase the proliferative capacity of NK cells.[7]
Experimental Data at a Glance
| Parameter | This compound (or similar inhibitors) | CRISPR/Cas9 Knockdown of Cbl-b | Citation |
| Cbl-b Protein Reduction | Not applicable (inhibition of function) | >90% reduction in protein levels | [6][18] |
| T Cell IL-2 Production | Significant increase | Significant increase | [15][16] |
| NK Cell Cytotoxicity | Increased cytotoxicity against various tumor cell lines | Enhanced cytotoxicity against a range of liquid and solid tumor cell lines | [7][17] |
| In Vivo Tumor Growth | Dose-dependent tumor regression | Greater antitumor activity in mouse models | [6][7][13] |
Experimental Protocols
This compound Treatment of Immune Cells
-
Cell Culture: Culture primary human T cells or NK cells in appropriate media supplemented with necessary cytokines (e.g., IL-2 for NK cells).
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute to the desired working concentrations in cell culture media.
-
Treatment: Add the diluted this compound to the immune cell cultures. A typical concentration range for in vitro studies is 0.1 to 10 µM.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24-72 hours) to allow for target engagement.
-
Functional Assays: Perform downstream functional assays, such as cytokine secretion assays (ELISA, flow cytometry), cytotoxicity assays (e.g., chromium release assay, flow-based killing assays), or proliferation assays.
CRISPR/Cas9 Knockdown of Cbl-b in Immune Cells
-
Guide RNA Design: Design and validate single guide RNAs (sgRNAs) targeting a critical exon of the CBLB gene to maximize the likelihood of a functional knockout.
-
Cas9 and gRNA Delivery:
-
Electroporation of Ribonucleoprotein (RNP) complexes: Pre-complex purified Cas9 protein with the synthetic gRNA. Electroporate the RNP complexes into the target immune cells (e.g., primary T cells or NK cells). This method is often preferred for its high efficiency and reduced off-target effects.[9]
-
Lentiviral Transduction: Package the Cas9 and gRNA expression cassettes into lentiviral vectors. Transduce the target cells with the lentivirus. This method is suitable for creating stable knockout cell lines.
-
-
Knockout Verification: After a sufficient period for gene editing to occur (typically 48-72 hours post-delivery), validate the knockout efficiency at both the genomic level (e.g., TIDE analysis, Sanger sequencing) and the protein level (e.g., Western blot, intracellular flow cytometry).
-
Cell Expansion and Functional Assays: Expand the Cbl-b knockout immune cells and perform functional assays as described for the this compound treatment.
Visualizing the Science
Cbl-b Signaling Pathway
Caption: Cbl-b negatively regulates T cell activation by targeting key signaling proteins for ubiquitination.
Experimental Workflow Comparison
Caption: Workflow for Cbl-b inhibition using this compound versus CRISPR/Cas9 knockdown.
Logical Comparison of Approaches
Caption: A logical breakdown of the key features of pharmacological versus genetic Cbl-b inhibition.
Conclusion: Choosing the Right Tool for the Job
Both this compound and CRISPR/Cas9-mediated knockdown are powerful tools for investigating and harnessing the therapeutic potential of Cbl-b inhibition. The choice between these two approaches will largely depend on the specific experimental goals.
-
This compound is ideal for studies requiring temporal control, dose-response analysis, and for research with a direct line of sight to small molecule drug development. Its ease of use makes it accessible for a wide range of in vitro and in vivo applications.
-
CRISPR/Cas9 knockdown offers a definitive method for studying the complete loss of Cbl-b function. It is the gold standard for target validation and for creating stable, Cbl-b deficient cell lines or animal models. Furthermore, its application in ex vivo gene editing of patient-derived immune cells holds immense promise for the future of adoptive cell therapies.
By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to advance our understanding of Cbl-b biology and accelerate the development of novel immunotherapies for cancer and other diseases.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. biorxiv.org [biorxiv.org]
- 6. celularity.com [celularity.com]
- 7. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b Inhibition in Combination with CTLA-4 Blockade: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of combining Cbl-b inhibitors with CTLA-4 blockade. While direct experimental data for a specific entity termed "Cbl-b-IN-2" is not publicly available, this guide leverages preclinical data from leading Cbl-b inhibitors in clinical development, such as NX-1607 and HST-1011, to offer insights into the expected synergies and mechanisms of action.
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint. It acts as a master negative regulator of T-cell and NK-cell activation.[1][2] Inhibition of Cbl-b lowers the activation threshold of these immune cells, promoting a robust anti-tumor response.[3] CTLA-4 is a well-established surface immune checkpoint that also negatively regulates T-cell activation.[2] Mechanistically, CTLA-4 signaling promotes the activity of Cbl-b.[4][5] This direct link provides a strong rationale for the combination of a Cbl-b inhibitor with a CTLA-4 blocking antibody to achieve a more profound and durable anti-cancer immune response.
Comparative Preclinical Efficacy
While most clinical and preclinical combination studies of Cbl-b inhibitors have focused on PD-1/PD-L1 blockade, the available data allows for a comparative assessment of their potential with other checkpoint inhibitors like anti-CTLA-4 antibodies. The following tables summarize key preclinical findings for the Cbl-b inhibitors NX-1607 and HST-1011.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Cbl-b Inhibitor | Combination Partner | Mouse Model | Key Findings |
| NX-1607 | Anti-PD-1 | CT26 (Colon Carcinoma) | Significant single-agent tumor growth inhibition (TGI) of 71% at 30 mg/kg.[6] Combination with anti-PD-1 resulted in a substantial increase in median overall survival and a higher frequency of complete tumor rejections.[6] |
| NX-1607 | Anti-PD-1 | MC38 (Colon Adenocarcinoma) & 4T1 (Breast Cancer) | Combination with anti-PD-1 substantially increased median overall survival and the frequency of complete tumor rejections in both models.[7] |
| HST-1011 | Anti-PD-1 | Syngeneic Models | Demonstrated immune-mediated tumor growth inhibition as a monotherapy, which was further enhanced when combined with a PD-1 inhibitor.[8] |
In Vitro Immune Cell Activation
| Assay | Cbl-b Inhibitor | Comparison | Key Findings |
| Mixed Lymphocyte Reaction (MLR) | Undisclosed Allosteric Inhibitor | Anti-CTLA-4, Anti-PD-1, Anti-LAG3, Anti-TIGIT, Anti-TIM3 | The Cbl-b inhibitor significantly enhanced IFN-γ production, comparable to anti-PD-1, and had a profound effect on CD8+ T-cell proliferation. Anti-CTLA-4 and other checkpoint inhibitors had no effect in this assay format.[3][9] Combination with anti-PD-1 showed additive or synergistic effects.[3] |
| T-Cell Activation | NX-1607 | - | Potently stimulates human T-cells at low nanomolar concentrations, increasing IL-2 and IFN-γ secretion in the presence or absence of CD28 co-stimulation.[7] |
| NK-Cell Activation | NX-1607 | - | Augments NK-cell activity in vitro in antibody-dependent cellular cytotoxicity (ADCC) assays.[10] |
Signaling Pathways and Mechanisms of Action
The combination of a Cbl-b inhibitor and CTLA-4 blockade is designed to synergistically enhance anti-tumor immunity by targeting two distinct but interconnected checkpoints in T-cell activation.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic combinations. Below are generalized methodologies based on published preclinical studies of Cbl-b inhibitors.
In Vivo Syngeneic Mouse Model Efficacy Study
This protocol outlines a typical experiment to assess the anti-tumor efficacy of a Cbl-b inhibitor in combination with an anti-CTLA-4 antibody in a syngeneic mouse model.[11][12]
Materials:
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
Immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Cbl-b inhibitor (e.g., NX-1607)
-
Anti-CTLA-4 antibody (e.g., clone 9D9)
-
Vehicle and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Syngeneic tumor cells are subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³).
-
Mice are randomized into treatment cohorts: Vehicle + Isotype Control, Cbl-b inhibitor + Isotype Control, Vehicle + Anti-CTLA-4, and Cbl-b inhibitor + Anti-CTLA-4.
-
The Cbl-b inhibitor is typically administered orally daily, while the anti-CTLA-4 antibody is administered intraperitoneally on a specified schedule (e.g., twice weekly).[6]
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated.
-
Overall survival is monitored.
-
At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
In Vitro Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is used to assess the allogeneic T-cell response and is a valuable tool for evaluating the immunomodulatory activity of therapeutic agents.[3][13]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy human donors
-
Cbl-b inhibitor
-
Anti-CTLA-4 antibody
-
Anti-PD-1 antibody
-
Cell proliferation dye (e.g., CFSE)
-
Cytokine analysis kit (e.g., ELISA, Luminex)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from two healthy donors.
-
Label responder PBMCs with a proliferation dye.
-
Co-culture responder and irradiated stimulator PBMCs at a 1:1 ratio.
-
Add the Cbl-b inhibitor, anti-CTLA-4 antibody, or other checkpoint inhibitors at various concentrations.
-
Incubate the cells for 5-7 days.
-
Assess T-cell proliferation by measuring the dilution of the proliferation dye in CD4+ and CD8+ T-cells using flow cytometry.
-
Collect supernatants to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or other multiplex assays.
Conclusion
The combination of a Cbl-b inhibitor with CTLA-4 blockade represents a promising strategy to enhance anti-tumor immunity. Preclinical data from representative Cbl-b inhibitors demonstrate potent single-agent and combination activity with checkpoint blockade. The direct mechanistic link between CTLA-4 signaling and Cbl-b activation provides a strong rationale for this dual-targeting approach. Further preclinical studies directly comparing the combination of specific Cbl-b inhibitors with anti-CTLA-4 are warranted to fully elucidate the synergistic potential and guide clinical development. This guide provides a foundational understanding for researchers to design and interpret experiments in this exciting area of immuno-oncology.
References
- 1. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. nurixtx.com [nurixtx.com]
- 5. researchgate.net [researchgate.net]
- 6. nurixtx.com [nurixtx.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Nurix Announces Initial NX-1607 Phase 1 Data Presented at the 37th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) Demonstrating Targeted CBL-B Inhibition in Patients with Advanced Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 11. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. marinbio.com [marinbio.com]
Unlocking Immune Responses: A Comparative Guide to Cbl-b Knockout and Cbl-b-IN-2 Treatment
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the E3 ubiquitin ligase Cbl-b is paramount for advancing immuno-oncology and autoimmune disease therapeutics. This guide provides a comprehensive comparison of two primary methodologies for Cbl-b inhibition: genetic knockout (Cbl-b KO) and pharmacological inhibition with the small molecule inhibitor Cbl-b-IN-2 and other similar inhibitors. By examining the resulting phenotypic changes, supported by experimental data, this document aims to offer a clear, objective resource for evaluating these powerful research tools.
At a Glance: Key Phenotypic Alterations
Both genetic ablation and pharmacological inhibition of Cbl-b lead to a striking enhancement of immune cell activation and function. Cbl-b acts as a crucial negative regulator, or checkpoint, within immune cells, particularly T lymphocytes and Natural Killer (NK) cells. Its removal, either genetically or through inhibition, lowers the threshold for activation, leading to more robust and sustained immune responses. This heightened immunity manifests as both a potent anti-tumor effect and a predisposition to autoimmunity.
| Phenotypic Trait | Cbl-b Knockout (KO) | Cbl-b Inhibitor Treatment (e.g., this compound, NX-1607) |
| T Cell Activation | Hyperproliferative; costimulation-independent activation; increased cytokine production (IL-2, IFN-γ)[1][2]. | Enhanced proliferation and cytokine secretion (IL-2, IFN-γ) in response to TCR stimulation[3][4][5][6]. |
| NK Cell Function | Enhanced proliferation, IFN-γ production, and cytotoxicity[7]. | Increased cytotoxicity, IFN-γ production, and proliferation[7][8]. |
| Anti-Tumor Immunity | Spontaneous rejection of various transplanted tumors; reduced incidence of spontaneous tumors[1][7]. | Significant tumor growth inhibition in syngeneic mouse models; complete tumor rejection in some cases, especially in combination with anti-PD-1 therapy[3][9][10][11]. |
| Autoimmunity | Spontaneous development of autoimmunity, characterized by auto-antibody production and lymphocyte infiltration in multiple organs[12][13]. | Preclinical data suggests inhibitors are generally well-tolerated in vivo, though the potential for inducing autoimmunity exists and is a key consideration in clinical development[8]. |
| Resistance to Suppression | T cells are resistant to suppression by regulatory T cells (Tregs) and the immunosuppressive cytokine TGF-β[12][14][15]. | Restores T effector cell function in the presence of immunosuppressive factors like PGE2, adenosine, and TGF-β[11]. |
Signaling Pathways: The Mechanism of Action
Cbl-b exerts its regulatory function by targeting key signaling proteins for ubiquitination and subsequent degradation. The diagram below illustrates the central role of Cbl-b in the T cell activation pathway and how its absence or inhibition leads to enhanced signaling.
Experimental Workflows
The following diagram outlines a typical experimental workflow for assessing the anti-tumor efficacy of Cbl-b knockout or inhibitor treatment in a syngeneic mouse model.
Detailed Experimental Protocols
1. In Vitro T Cell Proliferation and Cytokine Production Assay
-
Objective: To assess the effect of Cbl-b knockout or inhibition on T cell proliferation and cytokine secretion following T cell receptor (TCR) stimulation.
-
Methodology:
-
Cell Isolation: Isolate CD8+ or CD4+ T cells from the spleens and lymph nodes of Cbl-b KO mice and wild-type (WT) littermates using magnetic-activated cell sorting (MACS) kits.
-
Cell Culture: Plate the isolated T cells at a density of 1 x 10^5 cells/well in 96-well plates.
-
Stimulation:
-
For Cbl-b KO vs. WT comparison: Coat plates with anti-CD3 antibody (e.g., 1 µg/mL) with or without soluble anti-CD28 antibody (e.g., 2 µg/mL).
-
For Cbl-b inhibitor studies: Pre-incubate WT T cells with varying concentrations of this compound or another inhibitor (e.g., 1 nM to 10 µM) for 1-2 hours before adding to antibody-coated plates.
-
-
Proliferation Assay: After 48-72 hours, pulse the cells with BrdU or [3H]-thymidine for the final 8-16 hours of culture. Measure incorporation using a BrdU ELISA kit or a scintillation counter.
-
Cytokine Analysis: Collect supernatants from parallel cultures after 24-48 hours. Measure the concentrations of IL-2 and IFN-γ using ELISA kits.
-
Flow Cytometry: For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, surface stain for CD4 or CD8, followed by intracellular staining for IL-2 and IFN-γ.
-
2. In Vivo Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Cbl-b knockout or inhibitor treatment in a mouse model.
-
Methodology:
-
Animal Models: Use Cbl-b KO mice and age-matched WT controls (e.g., on a C57BL/6 background).
-
Tumor Cell Line: Use a syngeneic tumor cell line such as B16 melanoma, CT26 colon carcinoma, or EL4 lymphoma.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of each mouse[1].
-
Treatment:
-
Cbl-b KO: No treatment is administered to the knockout group.
-
Cbl-b Inhibitor: Once tumors are palpable (e.g., 50-100 mm³), begin oral gavage or intraperitoneal injection of the Cbl-b inhibitor (e.g., NX-1607 at 30 mg/kg, daily) or vehicle control to the WT mice[16].
-
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor animal body weight and overall health.
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
Excise tumors for analysis of the tumor microenvironment, including infiltration of CD4+ and CD8+ T cells and NK cells by flow cytometry or immunohistochemistry[1].
-
Collect blood for systemic cytokine analysis.
-
-
Concluding Remarks
Both Cbl-b knockout models and Cbl-b inhibitors have proven to be invaluable tools for investigating the role of this E3 ligase in immune regulation. Cbl-b knockout mice provide a model of complete and lifelong Cbl-b deficiency, which has been instrumental in elucidating its fundamental biological functions. This approach, however, is complicated by the development of spontaneous autoimmunity, which can confound the interpretation of results in long-term studies.
Pharmacological inhibitors like this compound and others offer the advantage of temporal control over Cbl-b inactivation, which is more translatable to a clinical setting. Preclinical studies with these inhibitors have demonstrated potent anti-tumor activity, often with a more manageable safety profile compared to the genetic knockout. The development of highly selective and orally bioavailable Cbl-b inhibitors is a promising avenue for cancer immunotherapy, with several candidates currently in clinical trials.
The choice between using a Cbl-b knockout model versus a Cbl-b inhibitor will depend on the specific research question. For fundamental studies on the developmental and long-term consequences of Cbl-b absence, the knockout model is indispensable. For preclinical evaluation of a therapeutic strategy and to model a more clinically relevant approach, small molecule inhibitors are the preferred tool. This guide provides the foundational information for researchers to make an informed decision and to design rigorous experiments to further unravel the therapeutic potential of targeting Cbl-b.
References
- 1. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 2. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nimbustx.com [nimbustx.com]
- 10. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nurixtx.com [nurixtx.com]
Safety Operating Guide
Proper Disposal of Cbl-b-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Cbl-b-IN-2, a compound used in immunological and cancer research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1]
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the handling precautions and chemical properties of this compound.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Personal Protective Equipment (PPE) | Full personal protective equipment, including gloves, safety glasses or face shield, and lab coat. Use in an area with adequate ventilation. | [1] |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
1. Assessment of Waste Stream:
-
Determine if the this compound waste is in solid or liquid form.
-
Identify if the waste has been mixed with any other chemicals, particularly strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[1]
2. Segregation of Waste:
-
If this compound waste is mixed with incompatible materials, it must be segregated from other chemical waste streams to prevent hazardous reactions.
3. Handling of Spills and Residuals:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
For liquid spills, absorb the material using a non-reactive absorbent like diatomite or universal binders.[1]
-
Carefully collect the absorbed material and any contaminated solids (e.g., paper towels) and place them in a designated, sealed waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
4. Packaging and Labeling:
-
Place all this compound waste, whether solid or absorbed liquid, into a clearly labeled, sealed container suitable for chemical waste.
-
The label should clearly identify the contents as "this compound waste" and include any other components mixed in the waste.
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations for chemical waste.[1]
-
Engage with your institution's Environmental Health and Safety (EHS) department to ensure that the disposal method aligns with established protocols and regulatory requirements.
Disclaimer: The information provided here is based on the available Safety Data Sheet. It is intended as a guide and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on proper chemical waste disposal. The responsibility for the safe handling and disposal of this material rests entirely with the user.[1]
References
Essential Safety and Operational Guide for Handling Cbl-b-IN-2
This guide provides comprehensive safety, handling, and disposal procedures for Cbl-b-IN-2, a potent and orally bioavailable inhibitor of the E3 enzyme Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1][2] Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory precautions should always be observed to minimize exposure.[3][4] The following personal protective equipment is recommended for all procedures involving this compound.
| Task | Required PPE |
| Weighing and Aliquoting Powder | Nitrile gloves, safety glasses with side shields, lab coat, and a face mask to prevent inhalation of fine particles. |
| Preparing Stock Solutions | Nitrile gloves, safety glasses with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Nitrile gloves, lab coat, and safety glasses. |
| In Vivo Procedures | Nitrile gloves, lab coat, and safety glasses or face shield. |
| Waste Disposal | Nitrile gloves, lab coat, and safety glasses. |
Operational Plan: Handling and Storage
Proper handling and storage are essential for maintaining the stability and activity of this compound.
Receiving and Storage:
Upon receiving this compound, inspect the container for any damage. The compound should be stored under the conditions specified in the table below to ensure its stability.[1]
| Storage Condition | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Preparation of Stock Solutions:
-
Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Reconstitution: Reconstitute the powdered compound in a suitable solvent, such as DMSO, to a desired stock concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C as recommended.
Safe Handling Workflow:
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
This compound is utilized in a variety of experimental settings to modulate immune responses, particularly in the context of cancer research.[5]
In Vitro Ubiquitination Assay:
This assay monitors the autoubiquitination of Cbl-b as a proxy for its E3 ligase activity.
-
Reaction Mixture Preparation: Prepare a master mix containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin.[6]
-
This compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Incubation: In a 96-well plate, add 10 µL of the reaction mixture and 10 µL of the this compound dilution to each well.[6] Incubate at 37°C for 4 hours with shaking.[6]
-
Detection: Add 20 µL of a detection reagent containing anti-GST-SmBiT and Streptavidin-LgBiT, and incubate for 30 minutes with shaking.[6]
-
Luminescence Reading: Add 10 µL of a luminescence substrate and read the plate after 2 minutes of shaking.[6]
In Vivo Tumor Model:
This protocol describes a general workflow for evaluating the efficacy of this compound in a mouse tumor model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ TRAMP-C2 cells) into the flank of C57BL/6 mice.[7]
-
Tumor Growth: Allow tumors to establish to a volume of 50-100 mm³.[7]
-
Treatment: Administer this compound via oral gavage or another appropriate route, either as a single agent or in combination with other therapies like checkpoint inhibitors.[1][2]
-
Monitoring: Monitor tumor growth and the overall health of the mice regularly.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for analysis (e.g., immunohistochemistry, flow cytometry).[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused Compound: Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Labware: Collect contaminated items such as pipette tips, tubes, and gloves in a designated biohazard bag.[8] Autoclave if biologically contaminated, then dispose of according to institutional guidelines.
-
-
Liquid Waste:
-
Stock Solutions: Collect unused stock solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Cell Culture Media: Decontaminate media from treated cells with a 10% bleach solution for at least 30 minutes before disposal down the sanitary sewer, followed by copious amounts of water.
-
-
Contaminated Sharps:
References
- 1. A novel CBL-Bflox/flox mouse model allows tissue-selective fully conditional CBL/CBL-B double-knockout: CD4-Cre mediated CBL/CBL-B deletion occurs in both T-cells and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. promega.jp [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. vpr.tamu.edu [vpr.tamu.edu]
- 9. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
